molecular formula C10H12O4 B1587439 Maltol isobutyrate CAS No. 65416-14-0

Maltol isobutyrate

カタログ番号: B1587439
CAS番号: 65416-14-0
分子量: 196.2 g/mol
InChIキー: VSBHYRPUJHEOBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Maltyl isobutyrate is a flavoring agent used in the food industry. It is one of the constituents of cigarette smoke.>Maltyl isobutyrate belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Maltyl isobutyrate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, maltyl isobutyrate is primarily located in the cytoplasm. Maltyl isobutyrate has a sweet, berry, and candy taste.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBHYRPUJHEOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047703
Record name 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Strawberry aroma
Record name Maltyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.00 °C. @ 7.00 mm Hg
Record name Maltyl isobutyrate
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URL http://www.hmdb.ca/metabolites/HMDB0032365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol)
Record name Maltyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.145-1.149
Record name Maltyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

65416-14-0
Record name Maltol isobutyrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Maltyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate
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Record name 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALTYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LE3UBK142
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maltyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol isobutyrate, a significant contributor to the flavor and fragrance industry, presents a unique combination of sweet, fruity, and caramel-like sensory characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate). The information compiled herein, including molecular and physical data, is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, flavor chemistry, and materials science. This document summarizes key quantitative data in structured tables, outlines generalized experimental protocols for the determination of these properties, and provides visual representations of relevant logical frameworks and experimental workflows.

Chemical Identity and Structure

This compound is an ester derived from maltol and isobutyric acid.[1] Its chemical structure is characterized by a pyranone ring substituted with a methyl group and an isobutyrate ester group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2]
Synonyms Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, Maltyl 2-methylpropanoate[2]
CAS Number 65416-14-0[3]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [2]
InChI Key VSBHYRPUJHEOBE-UHFFFAOYSA-N[4]
SMILES CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations. These properties dictate its behavior in different matrices and its performance as a flavor and fragrance ingredient.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2.

Table 2: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow or amber liquid.[1][2][5][6]
Odor Sweet, fruity, with notes of strawberry, caramel, and cotton candy.[5][7]
Boiling Point 176 °C at 7.00 mm Hg[2]
Density 1.145 - 1.149 g/mL at 25 °C[2][7][8]
Refractive Index 1.497 - 1.501 at 20 °C[2][8]
Flash Point 93 °C[5]
Solubility Insoluble in water; soluble in propylene glycol, fixed oils, and ethanol.[2]
LogP (Octanol-Water Partition Coefficient) 1.70[5]
Purity (GLC) ≥98%[8]
Stability and Safety

This compound is considered stable under normal conditions of use and storage.[9][10] It is incompatible with strong oxidizing agents.[10] From a safety perspective, it may be harmful if swallowed and may cause an allergic skin reaction.[9] It is important to handle the substance with appropriate personal protective equipment, including gloves and eye protection.[9][11]

Experimental Protocols

This section outlines generalized methodologies for the determination of key physicochemical properties of flavor esters like this compound. These protocols are based on standard laboratory practices.

Synthesis of this compound

A general method for the synthesis of esters involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acid anhydride, in the presence of a catalyst.

Generalized Protocol for Esterification using an Acid Anhydride:

  • Reactant Preparation: In a clean, dry reaction flask, dissolve maltol in a suitable non-protic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Anhydride: To the stirred solution, add isobutyric anhydride. The reaction can often proceed at room temperature.

  • Catalysis (Optional): The reaction can be facilitated by the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable stain, such as bromocresol green for the detection of carboxylic acids that may form as byproducts.

  • Work-up: Once the reaction is complete, the mixture is typically washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted anhydride and carboxylic acid byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Protocol using a Thiele Tube:

  • Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.

  • Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining solubility.

Shake-Flask Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, propylene glycol) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand to allow any undissolved solute to settle.

  • Analysis: A sample of the supernatant is carefully removed, filtered to remove any suspended particles, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of flavor compounds.

General GC Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethanol).

  • Instrument Parameters: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for flavor compounds) is used. The instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature, are optimized for the separation of this compound from potential impurities.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.

Visualizations

Logical Relationship of Flavor Compounds

This compound belongs to the ester class of flavor compounds, which are known for their characteristic fruity and sweet aromas. The following diagram illustrates a simplified classification of flavor compounds.

Flavor_Classification Logical Classification of Flavor Compounds Flavor_Compounds Flavor Compounds Esters Esters (Fruity, Sweet) Flavor_Compounds->Esters Aldehydes Aldehydes (Green, Fruity) Flavor_Compounds->Aldehydes Ketones Ketones (Buttery, Creamy) Flavor_Compounds->Ketones Terpenes Terpenes (Citrus, Piney) Flavor_Compounds->Terpenes Maltol_Isobutyrate This compound Esters->Maltol_Isobutyrate

Caption: Classification of flavor compounds by chemical structure.

Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound follows a structured experimental workflow.

Physicochemical_Workflow General Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density Solubility Solubility Testing Purification->Solubility Purity Purity Analysis (GC/HPLC) Purification->Purity Data_Analysis Data Analysis BoilingPoint->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis Purity->Data_Analysis Reporting Reporting of Properties Data_Analysis->Reporting

Caption: Workflow for physicochemical property determination.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. The tabulated data offers a quick reference for its key characteristics, while the generalized experimental protocols provide a framework for its synthesis and analysis. The visualizations further aid in understanding its classification and the workflow for its characterization. This information is vital for the effective and safe application of this compound in the development of new products in the food, fragrance, and pharmaceutical industries.

References

The Discovery and Synthesis of Maltol Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol isobutyrate, a significant aroma chemical, emerged from research in the late 20th century focused on the ester derivatives of maltol. This guide details the discovery and first synthesis of this compound, providing a comprehensive overview for scientific professionals. It includes a plausible synthetic protocol based on Fischer esterification, detailed quantitative data, and visual representations of the synthesis workflow and reaction mechanism to facilitate a deeper understanding of this compound.

Discovery

This compound was first synthesized by researchers exploring ester derivatives of maltol to develop enhanced aroma profiles and greater stability for industrial applications. While related maltol esters can be found in trace amounts in natural sources like roasted malt, this compound itself has not been identified as a naturally occurring compound. Its discovery was a result of chemical synthesis aimed at modifying the properties of maltol, a naturally occurring flavor enhancer with a caramel-like scent. The addition of the isobutyrate group imparts a distinct fruity, strawberry-like aroma, making it a valuable component in the flavor and fragrance industry.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized in the tables below, providing a clear reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Sweet, fruity, strawberry, caramel, cotton candy[2]
Density 1.149 g/mL at 25 °C
Refractive Index n20/D 1.497
Purity (Typical) ≥98%
Solubility Soluble in alcohol and oils, insoluble in water

Table 2: Spectroscopic Data for this compound

SpectroscopyData Source and Key Information
¹H NMR Spectra available from PubChem and SpectraBase.[1][3]
¹³C NMR Spectra available from PubChem and SpectraBase, typically run in CDCl₃.[3]
IR ATR-IR and FTIR spectra are available, showing characteristic ester carbonyl stretches.[1]
Mass Spec (GC-MS) Mass spectral data is available for identification and analysis.[4]

First Synthesis: Experimental Protocol

Materials and Reagents
  • Maltol (3-hydroxy-2-methyl-4-pyranone)

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for water removal)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve maltol in a minimal amount of an anhydrous solvent like toluene. Add an excess of isobutyric acid (typically 1.5 to 2 equivalents).

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux: Attach a reflux condenser (and optionally a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product). Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude this compound can then be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Diagrams

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Maltol + Isobutyric Acid + H₂SO₄ (catalyst) Reaction Reflux in Toluene Reactants->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The logical relationship of the key steps in the Fischer esterification of maltol with isobutyric acid is depicted below.

Fischer_Esterification cluster_reactants Reactants Maltol Maltol Isobutyric_Acid Isobutyric Acid Protonation Protonation of Carbonyl Oxygen Isobutyric_Acid->Protonation Nucleophilic_Attack Nucleophilic Attack by Maltol Protonation->Nucleophilic_Attack + Maltol Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound Deprotonation->Product

Caption: Key steps in the Fischer esterification of maltol.

References

Synthesis of Maltol isobutyrate from maltol and isobutyryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Maltol isobutyrate, a significant flavor and fragrance compound, through the esterification of maltol with isobutyryl chloride. While a specific, detailed experimental protocol from a single literature source is not prevalent, this document outlines a robust, generalized procedure based on established principles of organic synthesis for this class of reaction.

This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate, is valued for its sweet, fruity, and caramel-like aroma. Its synthesis involves the formation of an ester linkage between the hydroxyl group of maltol and the acyl chloride group of isobutyryl chloride. This reaction is a nucleophilic acyl substitution, where the hydroxyl group of maltol acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction.[1][2]

Reaction Scheme

The overall chemical transformation is depicted below:

Maltol reacts with isobutyryl chloride in the presence of a base to yield this compound and hydrochloric acid.

Experimental Protocol: A Generalized Approach

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Maltol126.11-161-164 (subl.)A white, crystalline solid.[3]
Isobutyryl chloride106.551.01792A colorless, fuming liquid.
Pyridine (anhydrous)79.100.982115A colorless liquid with a strong odor. Should be dry.
Dichloromethane (anhydrous)84.931.32639.6A colorless, volatile liquid. Should be dry.
Hydrochloric acid (1 M)36.46~1.0-Aqueous solution for work-up.
Saturated Sodium Bicarbonate84.01~1.0-Aqueous solution for work-up.
Saturated Sodium Chloride (Brine)58.44~1.2-Aqueous solution for work-up.
Anhydrous Magnesium Sulfate120.372.66-Drying agent.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for column chromatography or recrystallization

Procedure
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve maltol (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.1 equivalents) to the solution.

  • Cooling : Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Isobutyryl Chloride : Dissolve isobutyryl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the cooled maltol solution over a period of 30-60 minutes.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M hydrochloric acid to remove excess pyridine.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove residual water-soluble components.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography : Purify the crude oil using silica gel column chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure ester.[4]

  • Recrystallization : If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be an effective purification method.[5][6]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Analytical Data Description
Appearance Colorless to pale yellow liquid.
Molecular Formula C₁₀H₁₂O₄[7]
Molecular Weight 196.20 g/mol [7]
¹H NMR Spectral data available.[8]
¹³C NMR Spectral data available.[9]
Infrared (IR) Spectroscopy Spectral data available.[8][10]
Mass Spectrometry (MS) Spectral data available.[11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Maltol, Pyridine, Dichloromethane dissolution Dissolve in Flask reagents->dissolution cooling Cool to 0°C dissolution->cooling addition Add Isobutyryl Chloride (in Dichloromethane) cooling->addition reaction Stir at Room Temp addition->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup drying Dry with MgSO₄ workup->drying concentration Rotary Evaporation drying->concentration purification Purification (Chromatography or Recrystallization) concentration->purification product Pure this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism Pathway

reaction_mechanism maltol Maltol (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate maltol->tetrahedral_intermediate Nucleophilic Attack isobutyryl_chloride Isobutyryl Chloride (Electrophile) isobutyryl_chloride->tetrahedral_intermediate pyridine Pyridine (Base) product This compound pyridine->product pyridinium_hcl Pyridinium Hydrochloride pyridine->pyridinium_hcl + HCl protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Chloride Elimination protonated_ester->product Deprotonation

References

Chemical structure and CAS number for Maltol isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Maltol Isobutyrate for Researchers and Drug Development Professionals

Introduction

This compound, also known as maltyl isobutyrate, is an ester derivative of maltol, a naturally occurring organic compound found in sources such as the bark of larch trees and roasted malt.[1] While extensively utilized as a flavoring agent and fragrance ingredient in the food, beverage, and cosmetic industries for its characteristic sweet, fruity, and caramel-like aroma, the parent compound, maltol, has garnered significant interest in the scientific community.[2][3] Maltol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and metal-chelating properties.[4][5] As a derivative, this compound presents a scaffold of potential interest for researchers and drug development professionals exploring new therapeutic agents, prodrug strategies, or novel excipients.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical and synthetic methodologies related to this compound.

Chemical Structure and Identification

This compound is chemically classified as a pyranone derivative and an ester. Its structure is characterized by an isobutyrate group attached to the hydroxyl group of the maltol scaffold.

  • Chemical Name: (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2]

  • CAS Number: 65416-14-0[2]

  • Molecular Formula: C₁₀H₁₂O₄[2]

  • SMILES: CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2]

  • Synonyms: Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, 3-Hydroxy-2-methyl-4-pyrone Isobutyrate[2]

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Organoleptic Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
Molecular Weight 196.20 g/mol [6]
Physical Appearance Colorless to pale yellow liquid[3]
Boiling Point 322.4 ± 31.0 °C (Predicted)[3]
Density 1.149 g/mL at 25 °C[6]
Refractive Index n20/D 1.497[6]
Flash Point >113 °C (>235 °F)[3]
Solubility Insoluble in water; soluble in alcohol
LogP 1.36
Odor Profile Sweet, strawberry, fruity, tropical, caramel
Taste Profile Sweet, jamy, creamy, fruity, milky, caramellic

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in peer-reviewed literature, likely due to its primary application in the flavor industry where such processes are often proprietary. The following sections provide representative, detailed methodologies based on standard organic chemistry principles and analytical practices.

Representative Synthesis Protocol: Acylation of Maltol

The synthesis of this compound can be achieved via the esterification of maltol with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a base.

Objective: To synthesize 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate from maltol.

Materials:

  • Maltol (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Pyridine (dried, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maltol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of Base: Add dry pyridine (2.0 eq) to the solution and stir for 10 minutes.

  • Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the maltol starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

Representative Analytical Protocol: HPLC-UV Analysis

Objective: To determine the purity of a this compound sample using reverse-phase high-performance liquid chromatography with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase modification).

  • This compound standard.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase initial condition (70:30 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Processing: Determine the retention time and peak area of this compound from the chromatograms. Purity can be calculated based on the area percent of the main peak.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the proposed synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Aqueous Work-up cluster_purification Purification Stage Reactants Maltol + Isobutyryl Chloride in DCM Reaction Stir at 0°C to RT (4-6 hours) Reactants->Reaction Base Pyridine Base->Reaction Quench Quench with 1M HCl Reaction->Quench Wash1 Wash: 1M HCl Quench->Wash1 Wash2 Wash: Water Wash1->Wash2 Wash3 Wash: Sat. NaHCO3 Wash2->Wash3 Wash4 Wash: Brine Wash3->Wash4 Dry Dry over MgSO4 Wash4->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis and purification of this compound.

Relevance to Researchers and Drug Development

While this compound itself is not currently a therapeutic agent, its core structure, maltol, possesses biological activities that are highly relevant to drug discovery and development.

  • Antioxidant and Anti-inflammatory Properties: Maltol is known to mitigate oxidative stress and inhibit inflammasome activation.[4][5] These properties are crucial in the study and treatment of numerous diseases, including neurodegenerative disorders, diabetes, and certain cancers. The isobutyrate ester may modulate the lipophilicity and pharmacokinetic profile of the maltol scaffold, potentially offering a new avenue for developing more effective antioxidant or anti-inflammatory agents.

  • Metal Chelation: Maltol is a known chelator of hard metal ions such as Fe³⁺ and Al³⁺.[1] This property is being explored for treating diseases related to metal overload and for enhancing the bioavailability of therapeutic metal ions. This compound could be investigated as a prodrug that, upon hydrolysis in vivo, releases maltol to exert its chelating effects.

  • Potential as a Scaffold: The 4H-pyran-4-one nucleus is considered a "privileged scaffold" in medicinal chemistry, with various derivatives showing antimicrobial and anticancer activities. Researchers can use this compound as a starting material or a reference compound for synthesizing novel pyranone derivatives with enhanced biological activity.

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance sector. For researchers and drug development professionals, its significance lies not in its current applications but in the potential of its chemical structure. The biological activities of its parent compound, maltol, suggest that this compound could serve as a valuable lead compound or a tool for developing novel therapeutics targeting oxidative stress, inflammation, or metal dysregulation. The representative protocols provided in this guide offer a starting point for the synthesis and analysis of this and related compounds, facilitating further exploration into their potential medicinal applications.

References

Maltol Isobutyrate: A Technical Guide to a Synthetic Flavor and Fragrance Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltol isobutyrate is a widely utilized synthetic compound in the flavor and fragrance industries, prized for its sweet, fruity, and caramel-like aroma and taste. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic nature, physicochemical properties, and applications. Crucially, it must be noted that, contrary to some inquiries, This compound is not found in nature [1][2][3]. Consequently, this document will not detail a natural occurrence or a biosynthetic pathway. Instead, it will delve into the chemical synthesis and characteristics of this important industrial compound, along with a brief exploration of its naturally occurring precursor, maltol.

Natural Occurrence: A Clarification

Initial investigations into the natural sources of this compound have definitively concluded that it is a synthetic substance. Multiple chemical and flavor industry databases explicitly state that this compound is "not found in nature"[1][2][3]. Therefore, any research or development focused on isolating this compound from natural sources would be unfounded.

Biosynthesis: The Absence of a Natural Pathway

Given that this compound is a synthetic molecule, there is no corresponding natural biosynthetic pathway. Biosynthesis is the production of complex chemical compounds in living organisms. As this compound has not been identified in any plant, fruit, or other natural source, no enzymatic or metabolic route for its creation in nature has been discovered.

Chemical Synthesis of this compound

This compound is synthesized through the chemical esterification of maltol with isobutyric acid or its derivatives. This reaction is a standard procedure in organic chemistry.

General Experimental Protocol for Esterification

While specific industrial protocols may vary, a general laboratory-scale synthesis of this compound can be described as follows:

  • Reactant Preparation: Equimolar amounts of maltol and isobutyryl chloride (or isobutyric anhydride) are dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a reaction vessel. A slight excess of the acylating agent may be used to ensure complete conversion of the maltol.

  • Catalyst/Base Addition: A base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Logical Workflow for Chemical Synthesis

Maltol Maltol Reaction_Mixture Reaction Mixture Maltol->Reaction_Mixture Isobutyryl_Chloride Isobutyryl Chloride/ Isobutyric Anhydride Isobutyryl_Chloride->Reaction_Mixture Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction_Mixture Base Base (e.g., Pyridine) Base->Reaction_Mixture Stirring Stirring at Room Temperature Reaction_Mixture->Stirring Workup Aqueous Work-up (Acid, Base, Brine Washes) Stirring->Workup Drying Drying over Anhydrous Salt Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation/ Column Chromatography) Evaporation->Purification Maltol_Isobutyrate Pure this compound Purification->Maltol_Isobutyrate

Figure 1: General workflow for the chemical synthesis of this compound.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and fruity aroma.[4][5] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[][7]
Molecular Weight 196.20 g/mol [][7]
CAS Number 65416-14-0[2][8]
FEMA Number 3462[8][9]
Appearance Colorless to yellow liquid[4]
Odor Profile Sweet, strawberry, fruity, tropical, berry, cotton candy, caramel[1][2][10]
Taste Profile Sweet, jammy, fruity, milky, caramellic, bubble gum, cotton candy[2]
Solubility Insoluble in water; soluble in alcohol[4]
Boiling Point 286.06 °C (estimated)[]
Density 1.149 g/cm³[]
Refractive Index 1.493 - 1.501 @ 20°C[]

Applications in Industry

This compound is a versatile compound used in both the flavor and fragrance industries.

  • Flavor Applications: It is used to impart sweet, fruity, and jam-like notes to a variety of food products, including beverages, dairy products, and confectionery.[5][11] Its flavor profile is often described as having nuances of strawberry, apple, and pineapple, with buttery and butterscotch undertones.[4][12]

  • Fragrance Applications: In perfumery, it is used to enhance fruity and sweet accords in fragrance compositions, particularly in strawberry, caramel, and vanilla-themed scents.[10] It is noted for its stability in various formulations and its long-lasting character on a smelling strip.[10]

The Precursor: Natural Occurrence and Biosynthesis of Maltol

While this compound is synthetic, its precursor, maltol , is a naturally occurring compound.

Natural Occurrence of Maltol

Maltol has been isolated from a variety of natural sources, including:

  • Malt[13]

  • Pine needles[13]

  • Larch bark[13]

  • Roasted malt and chicory leaves[14]

  • It is also formed during the heating of carbohydrate-containing materials, such as in the production of caramel and in heated milk through the interaction of lactose and milk proteins.[13]

Biosynthesis of Maltol

The biosynthesis of maltol in nature is not fully elucidated but is understood to arise from the degradation of carbohydrates. In heated milk, for instance, a complete lactose molecule is necessary for its formation, suggesting a pathway involving the Maillard reaction and subsequent molecular rearrangements.[13]

Relationship between Maltol and this compound

The relationship between maltol and this compound is a straightforward chemical transformation.

Maltol Maltol (Natural Precursor) Esterification Esterification with Isobutyric Acid Derivative Maltol->Esterification Maltol_Isobutyrate This compound (Synthetic Product) Esterification->Maltol_Isobutyrate

Figure 2: Chemical relationship between maltol and this compound.

Conclusion

This compound is a significant synthetic compound in the flavor and fragrance sectors, valued for its complex sweet and fruity characteristics. It is crucial for researchers and developers to recognize its synthetic origin and the absence of a natural biosynthetic pathway. Understanding its chemical synthesis from the naturally occurring precursor, maltol, provides a complete picture of this important industrial chemical. Future research may focus on optimizing its synthesis for greater efficiency and exploring novel applications in various consumer products.

References

Maltol Isobutyrate: A Technical Guide to its Olfactory Profile and Sensory Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate (CAS No. 65416-14-0, FEMA No. 3462) is a synthetic flavoring and fragrance ingredient prized for its complex and appealing sensory profile.[1] This technical guide provides an in-depth analysis of the olfactory and sensory characteristics of this compound, including its aroma and flavor profile, semi-quantitative sensory data, and physical properties. The guide also outlines the detailed experimental methodologies used to characterize such aroma chemicals and explores the likely biochemical pathways involved in its perception.

Olfactory Profile

This compound is characterized by a multifaceted aroma profile that is predominantly sweet, fruity, and gourmand.[2] Its primary descriptors include strawberry, caramel, and cotton candy, with additional nuances of jammy, fruity, and sweet notes.[1][3][4] The overall impression is one of warmth and confectionary sweetness, making it a valuable component in a variety of flavor and fragrance compositions.[2]

Aroma Descriptors

The olfactory characteristics of this compound are consistently described across industry literature with the following key terms:

  • Primary Notes: Sweet, Fruity, Strawberry[1][3]

  • Secondary Notes: Caramellic, Cotton Candy, Jammy[1][2][4]

  • Subtle Nuances: Tropical, Berry, Milky, Burnt Sugar[1][4]

Sensory Characteristics

The sensory perception of this compound extends beyond its aroma to its flavor profile and physical sensations. It is recognized for its ability to enhance and impart sweet and fruity notes in various applications.

Flavor Profile

When evaluated in a medium, this compound presents a flavor that mirrors its aromatic qualities. At concentrations of 10-30 ppm, its taste is described as sweet, jammy, fruity, milky, and caramellic, with bubble gum and cotton candy undertones.[1] It is particularly effective in enhancing strawberry, apple, and pineapple flavors, and can also be used to create butter rum and butterscotch notes.[1]

Quantitative and Semi-Quantitative Data
Sensory AttributeValue/DescriptionSource(s)
Odor Strength Moderate (4/10 on a 10-point scale)[2]
Odor Longevity > 300 hours on a smelling strip[2]
Taste Description Sweet, jamy, fruity, milky, caramellic, bubble gum, cotton candy[1]
Taste Concentration 10.00 - 30.00 ppm[1]

Physicochemical Properties

The physical characteristics of this compound are important for its application and stability in various formulations.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[3]
Molecular Weight 196.20 g/mol
Flash Point 93 °C (200 °F)[3]
Specific Gravity 1.14100 to 1.15100 @ 25.00 °C[3]
Refractive Index 1.49300 to 1.50100 @ 20.00 °C[3]
Solubility Soluble in alcohol; insoluble in water[3]

Experimental Protocols

The characterization of the sensory properties of aroma chemicals like this compound involves standardized and rigorous experimental methodologies.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in an appropriate solvent.

  • Injection: A small volume of the sample is injected into a gas chromatograph (GC).

  • Separation: The individual volatile compounds are separated based on their boiling points and polarity as they pass through a chromatographic column.

  • Detection: The separated compounds are detected by both a chemical detector (e.g., a mass spectrometer or flame ionization detector) and the human nose. The GC effluent is split, with one portion going to the chemical detector and the other to a sniffing port.

  • Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the perceived aroma, its intensity, and the time at which it is detected.

  • Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma notes.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column GC Column Injector->Column Sample Vapor Splitter Effluent Splitter Column->Splitter MS_Detector Mass Spectrometer Splitter->MS_Detector Effluent Sniffing_Port Sniffing Port Splitter->Sniffing_Port Effluent Data_System Data System MS_Detector->Data_System Chemical Data Sensory_Panelist Sensory Panelist Sniffing_Port->Sensory_Panelist Aroma Perception Sensory_Panelist->Data_System Sensory Data

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation

Sensory panels are used to obtain detailed and reproducible descriptions of the sensory characteristics of a substance.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.

  • Sample Preparation and Presentation: this compound is presented to the panelists in a controlled and consistent manner, typically diluted in a neutral solvent on a smelling strip or in a simple food matrix for flavor evaluation. Samples are coded to prevent bias.

  • Evaluation Environment: Evaluations are conducted in a controlled environment with neutral lighting, temperature, and humidity, and free from distracting odors.

  • Attribute Evaluation: Panelists independently evaluate the samples and rate the intensity of various sensory attributes (e.g., sweetness, fruitiness, caramel notes) on a standardized scale.

  • Data Collection and Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the substance.

Odor Strength and Longevity Assessment

These tests provide semi-quantitative measures of an aroma's impact and persistence.

Methodology for Odor Strength:

  • A standardized amount of the aroma chemical is applied to a smelling strip.

  • Trained panelists evaluate the intensity of the odor at a specified distance immediately after application.

  • The intensity is rated on a numerical scale (e.g., 1 to 10), with defined anchor points for reference.

Methodology for Longevity:

  • A standardized amount of the aroma chemical is applied to a smelling strip.

  • The smelling strip is placed in a controlled environment.

  • Trained panelists evaluate the presence and intensity of the odor at regular intervals (e.g., every hour, then every few hours) until the odor is no longer detectable.

  • The total time the odor remains detectable is recorded as its longevity.

Signaling Pathways of Perception

The perception of this compound's sweet and fruity aroma is initiated by the interaction of the molecule with specific olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

While the specific olfactory receptors that bind to this compound have not been identified, its sensory profile suggests it interacts with receptors that recognize sweet and fruity odorants. The general mechanism of olfactory signal transduction is as follows:

  • Binding: this compound molecules, upon inhalation, bind to specific olfactory receptors located on the cilia of olfactory sensory neurons in the olfactory epithelium.

  • G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of positively charged ions (Na+ and Ca2+) into the neuron.

  • Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific aroma.

The perception of its sweet taste likely involves the activation of the TAS1R2/TAS1R3 heterodimer, a G-protein coupled receptor responsible for detecting sweet tastants on the tongue.

Olfactory_Signaling_Pathway OR Olfactory Receptor (GPCR) G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Acts on CNG_Channel Cyclic Nucleotide-Gated Ion Channel Ions_in Na+, Ca2+ Influx Maltol_Isobutyrate This compound Maltol_Isobutyrate->OR Binds to cAMP cAMP ATP->cAMP Conversion cAMP->CNG_Channel Binds to and opens Depolarization Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Generalized Olfactory Signal Transduction Pathway.

Conclusion

This compound possesses a robust and appealing sensory profile characterized by sweet, fruity, strawberry, and caramel notes. Its moderate odor strength and high longevity make it a versatile and impactful ingredient in both flavor and fragrance applications. While a specific odor threshold has not been publicly documented, its flavor is well-characterized at the parts-per-million level. The perception of its complex aroma is mediated by olfactory G-protein coupled receptors, initiating a well-understood signaling cascade that results in the sensation of its characteristic scent. This technical guide provides a comprehensive overview for researchers and developers seeking to understand and utilize the unique sensory properties of this compound.

References

Maltol Isobutyrate: A Technical Guide on its Natural and Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of maltol isobutyrate, a flavoring agent of significant interest in the food and fragrance industries. We will delve into its origins, comparing its natural and synthetic production methods, and present its key physicochemical properties. This guide also outlines the general experimental protocols for its synthesis and analysis, and explores its likely metabolic fate.

Natural vs. Synthetic Origin

This compound, while available commercially with a "natural" designation, is not known to occur naturally in any plant or animal species. Its presence in the "natural" flavoring market stems from its production through biotechnological methods.

  • Natural this compound: The "natural" label for this compound indicates that it is produced using processes that are considered natural. These typically involve the use of microorganisms or enzymes to convert natural precursor materials into the final product. Fermentation processes using specific yeast or bacterial strains, or enzymatic esterification of natural maltol and isobutyric acid, are common methods for producing "natural" this compound.

  • Synthetic this compound: The synthetic route to this compound involves chemical reactions using starting materials derived from petrochemical sources. This method allows for large-scale, cost-effective production of the compound with high purity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
CAS Number 65416-14-0
FEMA Number 3462
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, fruity, strawberry, caramel, cotton candy
Taste Sweet, jammy, fruity, milky, caramellic with bubble gum and cotton candy nuances (at 10-30 ppm)
Density 1.149 g/mL at 25°C
Refractive Index n20/D 1.497
Boiling Point 322.4 ± 31.0 °C (Predicted)
Flash Point > 110 °C (> 230 °F)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of maltol with an isobutyrylating agent. Two common laboratory-scale methods are outlined below, based on established chemical principles.

Method A: Acylation using Isobutyryl Chloride

This method involves the reaction of maltol with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Materials: Maltol, isobutyryl chloride, a suitable solvent (e.g., dichloromethane, diethyl ether), and a base (e.g., pyridine, triethylamine).

  • Procedure:

    • Dissolve maltol in the chosen solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath.

    • Slowly add the base, followed by the dropwise addition of isobutyryl chloride.

    • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a dilute acid solution.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Method B: Esterification using Isobutyric Anhydride

This method utilizes isobutyric anhydride as the acylating agent, often with an acid or base catalyst.

  • Materials: Maltol, isobutyric anhydride, and a catalyst (e.g., sulfuric acid, 4-dimethylaminopyridine (DMAP)).

  • Procedure:

    • Combine maltol, isobutyric anhydride, and the catalyst in a reaction flask.

    • Heat the mixture with stirring to a temperature appropriate for the reaction (this may range from room temperature to reflux, depending on the catalyst used).

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and dilute it with a suitable organic solvent.

    • Wash the organic solution with water and a saturated sodium bicarbonate solution to remove unreacted anhydride and acid.

    • Dry the organic layer over an anhydrous salt.

    • Evaporate the solvent.

    • Purify the resulting this compound by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Maltol Maltol Esterification Esterification Reaction (Solvent + Catalyst/Base) Maltol->Esterification Isobutyrylating_Agent Isobutyrylating Agent (Isobutyryl Chloride or Anhydride) Isobutyrylating_Agent->Esterification Quenching Quenching & Washing Esterification->Quenching Drying Drying of Organic Layer Quenching->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Analytical Methods

The purity and concentration of this compound in various matrices can be determined using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound involves reverse-phase HPLC.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid for better peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound absorbs, typically around 274 nm.

  • Quantification: An external standard calibration curve is constructed using standards of known this compound concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex food or fragrance matrices.

  • Sample Preparation: For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile components.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally used.

  • Oven Program: A temperature gradient is employed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: A mass spectrometer detects the fragmented ions, providing a unique mass spectrum that can be used for identification by comparison to a spectral library.

  • Quantification: For quantitative analysis, a selected ion monitoring (SIM) mode can be used with an internal standard for improved accuracy.

Metabolism and Toxicological Profile

Specific metabolic and toxicological studies on this compound are limited in publicly accessible literature. However, based on the metabolism of similar flavor esters and pyrone derivatives, a likely metabolic pathway can be proposed.[1]

Flavor esters are generally hydrolyzed in the body by esterase enzymes, which are abundant in the blood, liver, and gastrointestinal tract.[1] This hydrolysis would break down this compound into its constituent molecules: maltol and isobutyric acid.

  • Maltol: Maltol is a well-studied compound and is known to be metabolized primarily through glucuronidation and sulfation, followed by excretion in the urine.

  • Isobutyric Acid: Isobutyric acid is a short-chain fatty acid that can be further metabolized through normal fatty acid oxidation pathways to produce energy.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated maltol and related substances and has established an acceptable daily intake (ADI), suggesting a low level of toxicity for these compounds when consumed in amounts typical for flavoring agents.

Metabolic_Pathway cluster_hydrolysis Phase I Metabolism cluster_products Metabolites cluster_phaseII Phase II Metabolism cluster_further_metabolism Further Metabolism Maltol_Isobutyrate This compound Hydrolysis Hydrolysis (Esterases) Maltol_Isobutyrate->Hydrolysis Maltol Maltol Hydrolysis->Maltol Isobutyric_Acid Isobutyric Acid Hydrolysis->Isobutyric_Acid Conjugation Conjugation (Glucuronidation, Sulfation) Maltol->Conjugation Fatty_Acid_Oxidation Fatty Acid Oxidation Isobutyric_Acid->Fatty_Acid_Oxidation Excretion Urinary Excretion Conjugation->Excretion Energy Energy Production Fatty_Acid_Oxidation->Energy

Figure 2: Hypothetical metabolic pathway of this compound.

Conclusion

References

An In-depth Technical Guide to the Thermal Properties of Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate (CAS No. 65416-14-0) is a flavoring and fragrance agent known for its sweet, fruity, and caramel-like aroma.[1] It is widely used in the food, beverage, and cosmetic industries to impart or enhance strawberry, caramel, and vanilla notes.[2][3] While its organoleptic properties are well-documented, a comprehensive understanding of its thermal behavior is crucial for ensuring stability, safety, and optimal performance in various applications, including potential pharmaceutical formulations. This technical guide provides a summary of the available thermal and physical properties of this compound, outlines general experimental protocols for its thermal analysis, and presents logical workflows for its synthesis and characterization.

Core Physical and Thermal Properties

This compound is typically a colorless to pale yellow liquid.[1][4] Due to the limited availability of experimental data in peer-reviewed literature, a complete thermal profile, including a definitive melting point and decomposition temperature, has not been established. The following table summarizes the available quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[5]
Molecular Weight 196.20 g/mol [5]
Boiling Point 176.0 °C @ 7.00 mmHg125.0 °C @ 0.10 mmHg[4]
Flash Point 93 °C (200 °F)[4][5]
Density 1.141 - 1.151 g/cm³ @ 25 °C[4]
Refractive Index 1.493 - 1.501 @ 20 °C[4]

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is valuable for determining thermal transitions such as melting, crystallization, and glass transitions.[7]

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a hermetically sealed aluminum pan to prevent volatilization.[8] An empty, hermetically sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions but below the decomposition temperature (a preliminary TGA analysis is recommended to determine this).[8]

    • Hold the sample at the high temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • A second heating ramp is often performed to analyze the thermal history of the sample.

  • Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is used to determine the thermal stability and decomposition profile of a material.[10]

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).[11]

  • Instrument Setup: The TGA furnace is purged with a selected gas (e.g., nitrogen for an inert atmosphere or air for an oxidative study) at a controlled flow rate (e.g., 20-50 mL/min).[12][13]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

Logical and Experimental Workflows

Due to the absence of known signaling pathways involving this compound, the following diagrams illustrate the logical synthesis workflow and a general experimental workflow for its thermal characterization.

Synthesis_Workflow Reactants Maltol & Isobutyryl Chloride Reaction Esterification Reaction Reactants->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Workup Aqueous Workup (Washing and Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification Product This compound Purification->Product

A logical workflow for the synthesis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis Sample This compound Sample Weighing Accurate Weighing (5-20 mg) Sample->Weighing Crucible Placement in appropriate DSC/TGA pan Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data TGA Thermogram (Mass vs. Temperature) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data Analysis Determination of: - Decomposition Temperature - Thermal Stability - Melting Point - Enthalpy of Transitions TGA_Data->Analysis DSC_Data->Analysis

An experimental workflow for thermal analysis of this compound.

Applications and Industrial Relevance

This compound is primarily utilized for its desirable sensory characteristics. Its sweet, strawberry, and caramel notes make it a valuable ingredient in a wide array of products:

  • Flavor Industry: It is used to enhance the flavor profiles of baked goods, dairy products, beverages, and confectionery.[14][15]

  • Fragrance Industry: In perfumery, it contributes to fruity and gourmand accords, often used in 'Otto of rose' compositions.[2][4]

  • Cosmetics: It can be found in various cosmetic products as a fragrance component.[4]

The thermal stability of this compound is a key factor in its application, particularly in products that undergo heat treatment during processing, such as baked goods. Understanding its decomposition temperature is critical for formulators to ensure the flavor and fragrance profile remains intact throughout the product's shelf life.

Conclusion

This technical guide has summarized the currently available data on the thermal and physical properties of this compound. While key experimental thermal data such as a definitive melting point and decomposition temperature are not yet publicly available, this document provides a framework for the characterization of this important flavor and fragrance compound through established thermoanalytical techniques. The provided experimental protocols for DSC and TGA offer a starting point for researchers to obtain this critical data, which will further enhance the understanding and application of this compound in various industrial and potentially pharmaceutical contexts. The logical workflow for its synthesis provides insight into its chemical origins. Further research is encouraged to fully elucidate the thermal behavior of this widely used compound.

References

Solubility Profile of Maltol Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of maltol isobutyrate (2-methyl-3-(isobutyryloxy)-4H-pyran-4-one), a flavoring agent with applications in the food, fragrance, and pharmaceutical industries. Understanding the solubility of this compound is critical for formulation development, dosage form design, and ensuring bioavailability. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Solubility Data

This compound is a colorless to pale yellow liquid. Its solubility is a key physicochemical property influencing its application and delivery. The available quantitative and qualitative solubility data for this compound are summarized below. It is important to note that while qualitative descriptions are readily available, precise quantitative data in a range of organic solvents is limited in publicly accessible literature.

Table 1: Solubility of this compound in Various Solvents

SolventFormulaTypeSolubility DescriptionQuantitative Value (at 25 °C)Citation
WaterH₂OPolar ProticInsoluble / Practically Insoluble~1628 mg/L (estimated)[1][2]
EthanolC₂H₅OHPolar ProticSolubleData not available[2][3]
Propylene GlycolC₃H₈O₂Polar ProticSolubleData not available[2][3]
Vegetable Oils / Fixed OilsN/ANon-polarSolubleData not available[2][3]
Most Organic SolventsN/AVariousSolubleData not available[4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for commonly cited experiments for determining the solubility of a compound like this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a solute in a solvent.[5][6][7]

Objective: To determine the saturation concentration of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass flask or vial). The goal is to create a saturated solution with undissolved solid/liquid present.

  • Equilibration: The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solute to settle. To ensure the removal of all undissolved particles, the sample is then centrifuged at a high speed.[5]

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn. To remove any remaining undissolved microparticles, the aliquot is filtered through a syringe filter.[5] Care must be taken to avoid any temperature changes during this process that could affect solubility.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or UV-Visible Spectroscopy.[5] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reproducibility of the results.

General Protocol for Solubility Screening

For a broader but less precise understanding of solubility in various solvents, a tiered screening approach can be employed.[8]

Objective: To quickly assess the solubility of a compound across a range of solvents.

Materials:

  • This compound

  • A selection of solvents with varying polarities

  • Small vials or test tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Initial Solvent Addition: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a vial. A small, measured volume of the solvent (e.g., 0.5 mL) is added.

  • Mixing and Observation: The mixture is vortexed for 1-2 minutes at room temperature.[8] The solution is visually inspected for the presence of undissolved material. If the compound dissolves completely, it is considered soluble at that concentration.

  • Sonication: If the compound is not fully dissolved, the vial is placed in a water bath sonicator for a short period (e.g., 5 minutes) to aid dissolution.[8] The solution is then re-examined.

  • Heating: If undissolved material persists, the solution can be gently warmed (e.g., to 37°C) for a defined period to enhance solubility.[8]

  • Tiered Dilution: If the compound remains insoluble, the volume of the solvent can be incrementally increased (e.g., in 10-fold steps) and the mixing and observation steps repeated to determine an approximate solubility range.[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow to settle agitate->settle centrifuge Centrifuge settle->centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter Filter (e.g., 0.45 µm) withdraw->filter quantify Quantify concentration (e.g., HPLC, GC) filter->quantify end End: Solubility Value quantify->end

References

Methodological & Application

Application Notes and Protocols for the Quantification of Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate is a flavoring agent with a sweet, fruity, and caramel-like aroma, widely used in the food, beverage, and pharmaceutical industries. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).

Analytical Methods Overview

Two primary chromatographic techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control of raw materials and finished products.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A highly sensitive and specific method, ideal for the analysis of volatile and semi-volatile compounds in complex matrices.[2][3]

The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method outlines the quantification of this compound using a reverse-phase HPLC system with UV detection.

Experimental Protocol

1. Instrumentation and Materials

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)[1]

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Liquid Samples (e.g., beverages, syrups): Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Solid Samples (e.g., powders, food products):

    • Accurately weigh a representative portion of the homogenized sample.

    • Extract the this compound using a suitable solvent such as methanol or a methanol/water mixture. Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the extract to pellet solid particles.

    • Dilute the supernatant with the mobile phase to the appropriate concentration.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions

ParameterCondition
Column Reverse-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 275 nm
Run Time 10 minutes

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Data (Typical)

The following table summarizes typical performance characteristics for an HPLC-UV method for flavor compound analysis. Actual values should be determined during in-house method validation.

ParameterTypical Value
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization LLE Liquid-Liquid Extraction Sample_Homogenization->LLE Drying Drying with Na2SO4 LLE->Drying IS_Spiking Internal Standard Spiking Drying->IS_Spiking GC_Injection GC Injection IS_Spiking->GC_Injection Calibration_Stds Calibration Standards Preparation Calibration_Stds->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation FID_Detection FID Detection Chromatographic_Separation->FID_Detection Peak_Integration Peak Integration FID_Detection->Peak_Integration Response_Factor_Calc Response Factor Calculation Peak_Integration->Response_Factor_Calc Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Response_Factor_Calc->Concentration_Calc

References

Application Note: Determination of Maltol Isobutyrate in Food Matrices by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the high-performance liquid chromatography (HPLC) analysis of Maltol Isobutyrate in food matrices is presented below, designed for researchers, scientists, and drug development professionals.

1. Introduction

This compound, also known as maltyl isobutyrate, is a flavoring substance used in the food industry to impart sweet, fruity, and caramel-like notes.[1][2] It is found in a variety of products, including beverages, baked goods, and confectionery.[1][3] The concentration of this additive needs to be monitored to ensure product quality and consistency. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound in complex food matrices.[4][5] This application note details a proposed method for the analysis of this compound in food samples using reverse-phase HPLC with UV detection.

2. Principle

This method is based on the extraction of this compound from the food matrix followed by chromatographic separation on a reverse-phase HPLC column. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

3. Experimental Protocols

3.1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • This compound analytical standard (purity ≥98%)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS-compatible methods)[7]

3.2. Standard Solution Preparation

A stock standard solution of this compound (1000 µg/mL) is prepared by accurately weighing 100 mg of the standard and dissolving it in 100 mL of methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase.

3.3. Sample Preparation

The sample preparation procedure will vary depending on the food matrix. General procedures for liquid and solid/semi-solid matrices are outlined below.

3.3.1. Liquid Samples (e.g., Beverages, Juices)

  • Degas carbonated samples by sonication.

  • Centrifuge samples containing suspended solids at 4000 rpm for 10 minutes.

  • Filter an aliquot of the clear supernatant through a 0.45 µm syringe filter.

  • If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.

3.3.2. Solid and Semi-Solid Samples (e.g., Baked Goods, Confectionery)

  • Homogenize a representative portion of the sample.

  • Accurately weigh approximately 5 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of methanol and vortex for 2 minutes to extract the this compound.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • If necessary, dilute the filtered extract with the mobile phase.

3.4. HPLC Conditions

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 275 nm

  • Column Temperature: 30 °C

4. Data Presentation

The following tables summarize typical performance data for the HPLC analysis of a structurally similar compound, maltol, which can be used as a reference for method validation of this compound analysis.

Table 1: Method Validation Parameters for Maltol Analysis

ParameterResult
Linearity (µg/mL)0.5 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Precision (%RSD, n=6)< 2%
Accuracy/Recovery (%)95 - 105%

Table 2: Example Concentrations of Maltol Found in Food Products

Food MatrixConcentration Range (µg/g or µg/mL)
Bread10 - 50
Cookies20 - 100
Soft Drinks5 - 25
Fruit Juice2 - 15

5. Visualization

The following diagrams illustrate the logical workflow of the analytical process.

G Figure 1: Experimental Workflow for HPLC Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Food Sample Homogenize Homogenization (for solids) Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

Caption: Figure 1: Experimental Workflow for HPLC Analysis.

G Figure 2: Logical Relationship of Key Steps Start Start SamplePrep Sample Preparation Start->SamplePrep MethodDev Method Development Start->MethodDev Analysis Sample Analysis SamplePrep->Analysis Validation Method Validation MethodDev->Validation Validation->Analysis End End Analysis->End

Caption: Figure 2: Logical Relationship of Key Steps.

References

Application Note: Identification and Quantification of Maltol Isobutyrate in Fragrances using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of maltol isobutyrate, a common fragrance ingredient with a sweet, fruity, and caramelized aroma, in complex fragrance mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a reliable framework for quality control and research applications. The presented protocol is designed to be adaptable to various fragrance matrices.

Introduction

This compound (CAS 65416-14-0) is a synthetic flavoring and fragrance agent widely used in the food, cosmetic, and pharmaceutical industries to impart a sweet, strawberry-like aroma[1][2]. The accurate identification and quantification of this compound in fragrance formulations are crucial for ensuring product consistency, quality, and compliance with regulatory standards. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like fragrances, offering high sensitivity and specificity[3][4][5]. This document outlines a comprehensive GC-MS protocol for the analysis of this compound.

Experimental Protocol

The overall workflow for the identification of this compound in a fragrance sample is depicted in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Fragrance Sample dilution Dilution with Solvent (e.g., Ethanol) sample->dilution filtration Filtration (0.45 µm) dilution->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram (TIC) detection->tic peak_identification Peak Identification (Retention Time & Mass Spectrum) tic->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification report report quantification->report Final Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Ethanol (analytical grade)

  • Internal Standard (e.g., 4,4′-dibromobiphenyl)

  • Helium (carrier gas, 99.999% purity)

  • Fragrance samples

Sample Preparation

Effective sample preparation is critical for accurate analysis and depends on the complexity of the fragrance matrix. For many liquid fragrances, a simple dilution is sufficient.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 1 µg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the fragrance sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve the same concentration as in the calibration standards.

  • Dilute to the mark with ethanol.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

For more complex matrices, extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile components[6][7][8].

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[9]
Carrier GasHelium at a constant flow of 1.0 mL/min[9]
Injection Volume1.0 µL
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramInitial temperature 60 °C (hold for 2 min), ramp at 3 °C/min to 125 °C, then ramp at 7 °C/min to 230 °C, finally ramp at 20 °C/min to 300 °C (hold for 5 min)[9]
Mass Spectrometer
MS SystemAgilent 5977B or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-400 amu
Data Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

The diagram below illustrates the basic principle of a GC-MS system.

gcms_pathway cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector column GC Column injector->column Carrier Gas Flow ion_source Ion Source (EI) column->ion_source Eluted Analytes mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer Ion Beam detector Detector mass_analyzer->detector Separated Ions data_system Data System detector->data_system Signal

Caption: Simplified schematic of a GC-MS instrument.

Data Analysis and Quantification

Identification

The identification of this compound is based on two key parameters:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should be compared to the reference spectrum of this compound from a spectral library (e.g., NIST, Wiley) or the injected standard[5][10]. The characteristic fragmentation pattern serves as a fingerprint for the compound.

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the fragrance sample is then determined from this calibration curve.

Table 2: Example Calibration Data for this compound

Standard Concentration (µg/mL)This compound Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
0.115,234301,4560.0505
0.576,890302,1120.2545
1.0154,321301,8900.5112
2.5385,678302,5431.2748
5.0770,123301,9872.5502
10.01,542,987302,3335.1037

A linear regression of this data should yield a coefficient of determination (R²) of ≥ 0.995 for an acceptable calibration[9].

Table 3: Method Validation Parameters

ParameterTypical ValueDescription
Linearity (R²)≥ 0.995The degree to which the calibration curve fits a linear model[9].
Limit of Detection (LOD)~0.05 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)~0.1 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy[9].
Recovery (%)90-110%The percentage of the true concentration of an analyte recovered during the analytical procedure.
Precision (RSD %)< 15%The relative standard deviation of replicate measurements.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the identification and quantification of this compound in fragrance formulations. Adherence to good laboratory practices, including proper sample preparation and method validation, is essential for obtaining accurate and reproducible results. This methodology can be readily implemented in quality control laboratories and research settings to ensure the quality and consistency of fragrance products.

References

Application Note: Maltol Isobutyrate as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maltol isobutyrate is a synthetic flavoring agent with a characteristic sweet, fruity, and caramel-like aroma, widely used in the food, beverage, and fragrance industries.[1][2][3] Its stable chemical structure, appropriate volatility, and chromatographic behavior make it a suitable candidate for use as a reference standard, particularly as an internal standard, in the quantitative analysis of other flavor and fragrance compounds. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte of interest, correcting for variations in sample injection volume, and potential loss during sample preparation.[4][5] This application note provides detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.

PropertyValueReference
Chemical Name 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate[6]
Synonyms Maltyl isobutyrate, Maltyl 2-methylpropanoate[7]
CAS Number 65416-14-0[2][6]
Molecular Formula C₁₀H₁₂O₄[6]
Molecular Weight 196.20 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity, strawberry-like, caramel[2][3]
Boiling Point 176 °C @ 7.00 mm Hg[8]
Density 1.149 g/mL at 25 °C
Refractive Index n20/D 1.497
Solubility Soluble in alcohol and propylene glycol; insoluble in water.[8]
Purity (Typical) ≥98%

Application as a Reference Standard

This compound is particularly suitable as an internal standard for the analysis of other volatile and semi-volatile flavor compounds, especially those with similar functional groups (e.g., esters, ketones) and polarity. Its structural similarity to other pyranone-derived flavoring agents makes it a good candidate for their quantification.

Rationale for Use as an Internal Standard

The ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample.[4] It should also be well-resolved from other components in the chromatogram.[4] this compound meets these criteria for many applications in flavor and fragrance analysis. For GC-MS analysis, its distinct mass spectrum allows for clear identification and quantification. In HPLC, its chromophore allows for UV detection.

Experimental Protocols

Protocol 1: Quantification of Flavor Compounds in a Beverage Matrix using GC-MS with this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical mix of flavor compounds (e.g., ethyl butyrate, isoamyl acetate, and furaneol) in a beverage sample.

  • This compound (Reference Standard): Purity ≥98%

  • Analytes: Ethyl butyrate, isoamyl acetate, furaneol (analytical grade)

  • Solvent: Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Sample: Commercial fruit-flavored beverage

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of dichloromethane to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution (AS Stock): Accurately weigh approximately 50 mg of each analyte (ethyl butyrate, isoamyl acetate, furaneol) and dissolve in 50 mL of dichloromethane to obtain individual concentrations of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the AS stock solutions and a constant volume of the IS Stock solution to a series of volumetric flasks and diluting with dichloromethane. A typical calibration series might contain analyte concentrations ranging from 1 to 100 µg/mL, with a constant this compound concentration of 10 µg/mL.

  • Measure 10 mL of the beverage sample into a separatory funnel.

  • Add 100 µL of the IS Stock solution (1 mg/mL this compound).

  • Add 10 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL, splitless mode
Oven Temperature Program 40 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 350 amu
  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the concentration of each analyte in the sample using the following equation: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

Protocol 2: Purity Determination of a Fragrance Compound using HPLC-UV with this compound as an External Standard

This protocol outlines the use of this compound as an external reference standard for determining the purity of a synthesized fragrance compound with a similar chromophore.

  • This compound (Reference Standard): Purity ≥98%

  • Analyte: Synthesized fragrance compound (e.g., a substituted pyrone derivative)

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade)

  • Acidifier: Phosphoric acid or Formic acid (for MS compatibility)[9][10]

  • Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized fragrance compound and dissolve it in 100 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 100 µg/mL.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric Acid, B: Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or the λmax of the analyte)
  • Inject the standard solution and determine the retention time and peak area of this compound.

  • Inject the sample solution and determine the retention time and peak area of the main peak corresponding to the synthesized fragrance compound.

  • Calculate the purity of the synthesized compound using the following formula, assuming a similar response factor to this compound: Purity (%) = (Areasample / Areastandard) * (Concstandard / Concsample) * Puritystandard

Data Presentation

Quantitative Data Summary (Hypothetical)
AnalyteRetention Time (min) (GC-MS)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)
Ethyl Butyrate5.80.20.70.998
Isoamyl Acetate7.20.31.00.997
Furaneol12.50.51.50.995
This compound (IS) 15.3 - - -

Visualizations

experimental_workflow_gcms cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis start Start prep_standards Prepare Calibration Standards (Analytes + IS) start->prep_standards prep_sample Prepare Beverage Sample (Add IS) start->prep_sample gcms_analysis GC-MS Analysis prep_standards->gcms_analysis extraction Liquid-Liquid Extraction (Dichloromethane) prep_sample->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Concentration (Nitrogen Evaporation) drying->concentration concentration->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Response Factor Calculation) data_processing->quantification end End quantification->end

Caption: GC-MS workflow for flavor compound quantification.

hplc_workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_quantification Purity Calculation start Start prep_standard Prepare this compound Standard Solution start->prep_standard prep_sample Prepare Synthesized Fragrance Sample Solution start->prep_sample hplc_injection Inject into HPLC-UV prep_standard->hplc_injection prep_sample->hplc_injection data_acquisition Data Acquisition (Chromatogram) hplc_injection->data_acquisition peak_integration Peak Area Integration data_acquisition->peak_integration purity_calc Purity Calculation peak_integration->purity_calc end End purity_calc->end

Caption: HPLC-UV workflow for purity determination.

Conclusion

This compound is a versatile and stable compound that can be effectively employed as a reference standard in chromatographic analyses. Its physicochemical properties make it suitable for both GC-MS and HPLC applications, particularly for the quantification of other flavor and fragrance compounds. The protocols provided herein offer a robust framework for researchers and drug development professionals to utilize this compound as an internal or external standard, thereby enhancing the accuracy and reliability of their analytical results.

References

Application of Maltol Isobutyrate in Sensory Panel Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate is a flavoring substance valued for its complex and desirable sensory profile. It is characterized by sweet, fruity, strawberry, caramel, and cotton candy aroma and flavor notes.[1][2][3] As a synthetic flavoring agent, it is used to enhance and impart these characteristics in a variety of products, including fine fragrances, cosmetics, and food products.[1][4] This document provides detailed application notes and protocols for the sensory evaluation of this compound in sensory panel studies, aimed at researchers, scientists, and drug development professionals.

Sensory Profile and Organoleptic Properties

This compound is described as a high-impact and stable aroma chemical.[1] Its flavor profile is a fusion of fruit and confectionery notes, which allows for the creation of complex and layered accords in both fragrance and flavor development.[1] Compared to similar flavoring agents like maltol and ethyl maltol which primarily contribute a direct caramelic sweetness, this compound introduces a distinct fruity dimension, particularly a pronounced strawberry character.[1]

Table 1: Organoleptic Properties of this compound

PropertyDescriptionSource of Information
Odor Type Caramellic, Fruity, Sweet[3]
Odor Profile Sweet strawberry-caramel with cotton candy warmth.[1] At 10.00% in propylene glycol: sweet strawberry, fruity, tropical, berry, cotton candy.[3] At 1.00%: Sweet, fruit and slight burnt, caramelized sugar jamy notes with a cotton candy afternote.[3][1][3]
Flavor Profile Sweet, jamy, fruity, milky, caramellic with bubble gum and cotton candy nuances (at 10.00 - 30.00 ppm).[2][3][2][3]
Odor Strength Medium; recommended to be smelled in a 10.00% solution or less.[3][3]
Substantivity on Blotter > 336 hours at 100.00%[3]

Experimental Protocols for Sensory Panel Studies

The following protocols are designed based on established methodologies for the sensory evaluation of flavoring compounds. They can be adapted for various research objectives, such as determining detection and recognition thresholds, characterizing the flavor profile, and assessing consumer acceptance.

Protocol 1: Determination of Detection and Recognition Thresholds

Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized by its characteristic aroma/flavor (recognition threshold) in a specific medium (e.g., water, hydroalcoholic solution).

Materials:

  • This compound (food grade)

  • Deionized, odorless, and tasteless water (or other specified solvent)

  • Glass vials with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection: Recruit 20-30 panelists with demonstrated sensory acuity and experience in sensory evaluation. Panelists should be non-smokers and free from any conditions that could affect their sense of smell or taste.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution, typically in ascending order of concentration (e.g., in steps of 2 or 3). The concentration range should be determined from preliminary tests to bracket the expected threshold.

  • Test Method (ASTM E679 - Ascending Forced-Choice Method of Limits):

    • Present panelists with three samples at each concentration level: two blanks (solvent only) and one sample containing this compound.

    • Instruct panelists to identify the "odd" sample.

    • The detection threshold for an individual is the lowest concentration at which they correctly identify the odd sample in two consecutive presentations.

    • For the recognition threshold, after identifying the odd sample, panelists are asked to describe its aroma/flavor. The recognition threshold is the lowest concentration at which they can correctly describe the characteristic sensory attributes of this compound.

  • Data Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of this compound by identifying and quantifying its key aroma and flavor attributes.

Materials:

  • This compound solutions at various concentrations

  • Reference standards for aroma and flavor attributes (e.g., strawberry juice for "strawberry," caramel candy for "caramel")

  • Sensory evaluation software or standardized ballots

  • Sensory panel of 8-12 highly trained assessors

Procedure:

  • Lexicon Development:

    • In initial sessions, present the trained panel with various concentrations of this compound.

    • Through open discussion, the panel will generate a list of descriptive terms (a lexicon) for the aroma and flavor of the compound.

    • Provide reference standards to anchor the meaning of each descriptor.

  • Panel Training:

    • Train the panelists on the use of an intensity scale (e.g., a 15-point numerical scale or a Labeled Magnitude Scale) to rate the intensity of each attribute in the lexicon.

    • Conduct practice sessions to ensure panelist consistency and reliability.

  • Sample Evaluation:

    • Prepare samples of this compound at the desired concentrations in the chosen medium.

    • Present the samples to the panelists in a randomized and blind manner.

    • Panelists will individually rate the intensity of each attribute for each sample.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

    • Visualize the results using spider plots or bar charts to represent the sensory profile.

Data Presentation

The following table summarizes the available quantitative sensory data for this compound. It is important to note that publicly available, comprehensive quantitative sensory panel data for this specific compound is limited. The data below is compiled from technical resources.

Table 2: Quantitative Sensory Data for this compound

ParameterMediumConcentrationSensory Description
Flavor ProfileSolution10.00 - 30.00 ppmSweet, jamy, fruity, milky, caramellic with bubble gum and cotton candy nuances.[2][3]
Odor ProfilePropylene Glycol10.00%Sweet strawberry, fruity, tropical, berry, cotton candy.[3]
Odor ProfileSolution1.00%Sweet, fruit and slight burnt, caramelized sugar jamy notes with a cotton candy afternote.[3]

Mandatory Visualizations

Olfactory Signal Transduction Pathway

The perception of aroma molecules like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This process involves a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signal_Transduction cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP_channel cAMP-gated Ion Channel Ions Ca²⁺, Na⁺ Influx cAMP_channel->Ions Odorant This compound (Odorant) Odorant->OR Binds cAMP->cAMP_channel Opens Depolarization Depolarization Ions->Depolarization Signal Neural Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for an odorant like this compound.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

The following diagram illustrates the key steps involved in conducting a Quantitative Descriptive Analysis of this compound.

QDA_Workflow A Panelist Selection (n=8-12 trained assessors) B Lexicon Development (Generate descriptive terms) A->B C Reference Standard Selection B->C D Panelist Training (Intensity scaling) B->D C->D F Individual Evaluation (Blinded & Randomized) D->F E Sample Preparation (this compound solutions) E->F G Data Collection F->G H Statistical Analysis (ANOVA) G->H I Sensory Profile Generation (e.g., Spider Plot) H->I

Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA).

References

Maltol Isobutyrate: Application Notes and Protocols for Strawberry and Caramel Flavor Creation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate is a versatile flavoring substance known for its sweet, fruity, and caramel-like aroma and taste.[1][2][3] It is a synthetic derivative of maltol, a naturally occurring organic compound found in roasted malt, and is widely used in the food and fragrance industries to enhance and impart specific flavor profiles.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation and enhancement of strawberry and caramel flavors.

Chemical Profile:

PropertyValueReference
Synonyms Maltyl isobutyrate, 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate[6]
CAS Number 65416-14-0[6]
FEMA Number 3462[1]
Molecular Formula C10H12O4[6]
Molecular Weight 196.2 g/mol [6]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Sweet, strawberry, caramellic, fruity with cotton candy nuances[2][3][6]
Taste Profile Sweet, jammy, creamy, tropical, brown, and berry-like with fruity, milky, and caramellic undertones[6]
Solubility Soluble in alcohol, insoluble in water[7]

Applications in Flavor Creation

This compound is particularly effective in modifying and enhancing sweet flavor profiles. Its inherent fruity and caramel notes make it an ideal candidate for strawberry and caramel flavor formulations.

Strawberry Flavor Enhancement

In strawberry flavor formulations, this compound contributes to a more authentic and impactful taste experience. It can enhance the perception of sweetness and introduce ripe, jam-like notes that complement the natural fruit esters.

Key Contributions to Strawberry Flavor:

  • Sweetness Enhancement: this compound can amplify the perceived sweetness of a strawberry formulation, allowing for potential sugar reduction.

  • Jammy and Cooked Fruit Notes: It imparts a rich, cooked strawberry or strawberry jam character, adding depth and complexity.

  • Masking of Off-Notes: It can help to mask undesirable green or artificial notes that may be present from other flavor components.

  • Increased Mouthfeel: The creamy and milky undertones of this compound can contribute to a fuller, more satisfying mouthfeel.

Caramel Flavor Creation and Enhancement

For caramel flavors, this compound serves as a powerful enhancer, contributing to a richer, more complex, and authentic caramel profile.

Key Contributions to Caramel Flavor:

  • Brown and Toasted Notes: It introduces and enhances brown, toasted, and slightly burnt sugar notes characteristic of authentic caramel.

  • Sweetness and Richness: The inherent sweetness of this compound complements the sugary base of caramel, adding to its overall richness.

  • Creamy and Buttery Nuances: Its creamy and milky undertones can provide a desirable buttery character to caramel formulations.

  • Flavor Stability: As a relatively stable compound, it can help to maintain a consistent caramel flavor profile in various food matrices and processing conditions.

Quantitative Data and Sensory Panel Evaluation

The following tables summarize the recommended usage levels and sensory descriptors for this compound in flavor applications. It is important to note that optimal concentrations will vary depending on the specific food matrix and desired flavor profile.

Table 1: Recommended Usage Levels of this compound

ApplicationRecommended Concentration (ppm in final product)
Strawberry Flavored Beverages5 - 20
Strawberry Flavored Confectionery10 - 30
Strawberry Flavored Dairy Products (Yogurt, Ice Cream)15 - 40
Caramel Flavored Sauces and Syrups20 - 50
Caramel Flavored Baked Goods25 - 60
Caramel Flavored Confectionery30 - 70

Table 2: Sensory Descriptors of this compound at Different Concentrations

Concentration (ppm in water)Aroma DescriptorsTaste Descriptors
10Sweet, fruity, hint of strawberrySweet, slightly creamy, mild fruity
30Sweet, jammy strawberry, cotton candySweet, creamy, jam-like, berry, milky
50Intense sweet, caramellic, cooked fruitRich sweet, caramellic, brown sugar, creamy

Experimental Protocols

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to evaluate the impact of this compound on strawberry and caramel flavors.

Objective: To quantify the sensory attributes of a flavor formulation with and without the addition of this compound.

Materials:

  • Base strawberry or caramel flavor formulation (without this compound)

  • This compound solution (e.g., 1% in propylene glycol)

  • Food matrix (e.g., sweetened water, milk, or a simple confection)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Computerized data collection system or paper ballots

  • Unsalted crackers and filtered water for palate cleansing

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of relevant sensory attributes for strawberry (e.g., fruity, sweet, jammy, green, artificial) or caramel (e.g., sweet, brown, burnt, buttery, artificial). Reference standards for each attribute are provided.

  • Sample Preparation:

    • Prepare a control sample using the base flavor formulation in the chosen food matrix.

    • Prepare a test sample by adding a predetermined concentration of this compound solution to the base flavor formulation in the same food matrix.

  • Evaluation:

    • Panelists are presented with the coded control and test samples in a randomized and balanced order.

    • Panelists cleanse their palates with water and unsalted crackers between samples.

    • Using a 15-cm line scale anchored with "low" and "high" intensity, panelists rate the intensity of each sensory attribute for each sample.

  • Data Analysis:

    • The intensity ratings from the line scales are converted to numerical data.

    • Statistical analysis (e.g., ANOVA, t-tests) is performed to determine significant differences in attribute intensities between the control and test samples.

Protocol for Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the qualitative and quantitative analysis of this compound in a food matrix.

Objective: To identify and quantify the concentration of this compound in a flavored product.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

  • Helium carrier gas

  • Headspace vials (20 mL) with crimp caps

  • This compound standard for calibration

  • Internal standard (e.g., d6-ethanol)

  • Food sample containing this compound

Procedure:

  • Sample Preparation:

    • Homogenize the food sample.

    • Accurately weigh a specific amount of the homogenized sample (e.g., 5 g) into a headspace vial.

    • Add a known amount of internal standard to the vial.

    • Seal the vial immediately with a crimp cap.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.

    • Transfer a fixed volume of each standard solution and the internal standard into separate headspace vials.

  • GC-MS Analysis:

    • Place the sample and standard vials in the headspace autosampler.

    • Headspace Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: 40-350 m/z

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizations

flavor_creation_workflow cluster_0 Flavor Development Base Flavor Formulation Base Flavor Formulation This compound Addition This compound Addition Base Flavor Formulation->this compound Addition Sensory Evaluation Sensory Evaluation This compound Addition->Sensory Evaluation Instrumental Analysis Instrumental Analysis This compound Addition->Instrumental Analysis Final Flavor Profile Final Flavor Profile Sensory Evaluation->Final Flavor Profile Instrumental Analysis->Final Flavor Profile

Caption: Workflow for Strawberry and Caramel Flavor Creation.

sensory_evaluation_process A Panelist Training & Selection B Sample Preparation (Control & Test) A->B C Randomized Blind Tasting B->C D Data Collection (QDA) C->D E Statistical Analysis D->E F Sensory Profile Generation E->F

Caption: Quantitative Descriptive Analysis (QDA) Process.

gcms_analysis_workflow A Sample Preparation & Headspace Incubation B Injection into GC A->B C Separation in GC Column B->C D Ionization in Mass Spectrometer C->D E Mass Analysis D->E F Data Interpretation & Quantification E->F

Caption: Headspace GC-MS Analysis Workflow.

References

Application Notes and Protocols: The Role of Maltol Isobutyrate in Taste Modulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate is a flavoring substance recognized for its characteristic sweet, fruity, and caramel-like aroma and taste.[1][2][3] It is utilized in the food, beverage, and fragrance industries to enhance sweet and fruity profiles and to mask undesirable off-notes. Compared to its parent compound maltol, which provides a more direct sugary effect, and ethyl maltol, which intensifies caramel notes, this compound introduces a distinct fruity dimension, often described as having strawberry and cotton candy facets.[1] This unique sensory profile makes it a compound of significant interest for taste modulation research, particularly in the development of products with reduced sugar content or for masking the bitterness of active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive overview of the potential role of this compound in taste modulation, along with detailed protocols for its sensory and in-vitro evaluation. While specific quantitative data on the taste modulating effects of this compound are not extensively available in public literature, this document outlines the methodologies required to generate such data.

Data Presentation: Quantitative Analysis of Taste Modulation

Effective taste modulation research requires robust quantitative data. The following tables are presented as templates for researchers to populate with their experimental findings on this compound.

Table 1: Sweetness Enhancement by this compound in a Sucrose Solution

Concentration of this compound (ppm)Sucrose Concentration (%)Perceived Sweetness Intensity (on a 100-point scale)Percentage Sweetness Enhancement
0 (Control)2N/A
52
102
202
0 (Control)5N/A
55
105
205

Note: Perceived sweetness intensity should be determined using a trained sensory panel and a labeled magnitude scale (LMS) or a visual analog scale (VAS). Percentage enhancement is calculated relative to the control.

Table 2: Bitterness Reduction by this compound

Bitter CompoundConcentration of Bitter Compound (mM)Concentration of this compound (ppm)Perceived Bitterness Intensity (on a 100-point scale)Percentage Bitterness Reduction
Caffeine10 (Control)N/A
Caffeine110
Caffeine120
Quinine0.010 (Control)N/A
Quinine0.0110
Quinine0.0120

Note: Perceived bitterness intensity should be assessed by a trained sensory panel. The selection of bitter compounds should be relevant to the intended application (e.g., APIs in pharmaceuticals).

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data in taste modulation research.

Protocol 1: Sensory Evaluation of Sweetness Enhancement

Objective: To quantify the sweetness-enhancing effect of this compound in a model sucrose solution.

Materials:

  • This compound (food grade)

  • Sucrose (analytical grade)

  • Deionized water

  • Glass beakers and volumetric flasks

  • Presentation cups (2 oz, coded with random 3-digit numbers)

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Selection and Training:

    • Recruit 15-20 panelists based on their sensory acuity and availability.

    • Train panelists on the use of a labeled magnitude scale (LMS) for rating sweetness intensity, using sucrose solutions of varying concentrations as standards.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., propylene glycol) if not readily water-soluble.

    • Prepare a series of sucrose solutions (e.g., 2% and 5% w/v) in deionized water.

    • Spike the sucrose solutions with different concentrations of this compound (e.g., 5, 10, 20 ppm). Include a control sample with no added this compound for each sucrose concentration.

  • Sensory Evaluation:

    • Conduct the evaluation in a controlled sensory laboratory with individual booths.

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to rinse their mouths with water between samples.

    • Ask panelists to rate the perceived sweetness intensity of each sample on the LMS.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in sweetness perception between the control and the samples containing this compound.

    • If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which concentrations of this compound produce a significant enhancement in sweetness.

Protocol 2: In-Vitro Assay for Sweet Taste Receptor (T1R2/T1R3) Activation

Objective: To determine if this compound directly activates or positively modulates the human sweet taste receptor T1R2/T1R3.

Materials:

  • HEK293 cells stably co-expressing human T1R2 and T1R3 receptors and a promiscuous G-protein (e.g., Gα16gust45).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Known sweet taste agonists (e.g., sucrose, sucralose).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-T1R2/T1R3 cell line under standard conditions.

    • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Load the cells with Fluo-4 AM according to the manufacturer's protocol.

  • Compound Preparation:

    • Prepare a concentration range of this compound in the assay buffer.

    • Prepare a known agonist (e.g., sucrose) at a sub-maximal concentration (EC20) to test for positive allosteric modulation.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject the this compound solutions and monitor the change in fluorescence over time, which indicates intracellular calcium mobilization.

    • To test for modulation, first inject the EC20 concentration of the known agonist, followed by the addition of this compound.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F) for each concentration.

    • Plot the concentration-response curve and determine the EC50 value if this compound shows agonistic activity.

    • For modulation, compare the response of the agonist alone to the response in the presence of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Taste_Modulation_Pathway cluster_receptor Taste Receptor Cell Maltol_Isobutyrate This compound T1R2_T1R3 Sweet Receptor (T1R2/T1R3) Maltol_Isobutyrate->T1R2_T1R3 Positive Modulation? TAS2R Bitter Receptor (TAS2R) Maltol_Isobutyrate->TAS2R Negative Modulation? Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2_T1R3 Bitter_Compound Bitter Compound Bitter_Compound->TAS2R G_Protein_Sweet G-protein (Gustducin) T1R2_T1R3->G_Protein_Sweet G_Protein_Bitter G-protein (Gustducin) TAS2R->G_Protein_Bitter PLC_beta2_Sweet PLCβ2 G_Protein_Sweet->PLC_beta2_Sweet PLC_beta2_Bitter PLCβ2 G_Protein_Bitter->PLC_beta2_Bitter IP3_Sweet IP3 PLC_beta2_Sweet->IP3_Sweet IP3_Bitter IP3 PLC_beta2_Bitter->IP3_Bitter Ca_Release_Sweet Ca²⁺ Release IP3_Sweet->Ca_Release_Sweet Ca_Release_Bitter Ca²⁺ Release IP3_Bitter->Ca_Release_Bitter Sweet_Perception Sweet Perception Ca_Release_Sweet->Sweet_Perception Bitter_Perception Bitter Perception Ca_Release_Bitter->Bitter_Perception

Caption: Hypothesized signaling pathways for taste modulation by this compound.

Sensory_Evaluation_Workflow start Start panelist_selection Panelist Selection & Training start->panelist_selection sample_prep Sample Preparation (Control vs. This compound) panelist_selection->sample_prep sensory_test Sensory Evaluation (e.g., Rating, Triangle Test) sample_prep->sensory_test data_collection Data Collection sensory_test->data_collection data_analysis Statistical Analysis (ANOVA, t-test) data_collection->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: General workflow for sensory evaluation of this compound.

In_Vitro_Assay_Workflow start Start cell_culture Cell Culture (HEK293 expressing taste receptors) start->cell_culture dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading compound_prep Compound Preparation (this compound & Controls) dye_loading->compound_prep fluorescence_reading Fluorescence Measurement (Plate Reader) compound_prep->fluorescence_reading data_analysis Data Analysis (ΔF/F, EC50/IC50) fluorescence_reading->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: Workflow for in-vitro taste receptor activation assay.

Conclusion

This compound presents a promising avenue for taste modulation research due to its unique sensory characteristics. While further investigation is required to fully elucidate its mechanisms of action and to quantify its effects, the protocols and frameworks provided in these application notes offer a solid foundation for researchers and drug development professionals. Systematic sensory and in-vitro studies will be instrumental in unlocking the full potential of this compound as a versatile tool in food science and pharmaceutical formulations.

References

Maltol Isobutyrate: Application Notes and Protocols for Off-Note Masking in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Maltol Isobutyrate

This compound is a flavoring substance recognized for its characteristic sweet, fruity, and caramel-like sensory profile.[1][2][3][4][5][6] It is designated as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 3462.[7] A closely related compound, ethyl this compound, is also recognized as a flavoring agent with FEMA number 4534.[8][9][10][11]

The primary application of this compound in the food and beverage industry is to impart its pleasant flavor. However, its potent sweet and fruity characteristics also make it an effective agent for masking undesirable off-notes commonly found in beverages, such as bitterness, metallic tastes, and astringency.[12][13][14] This is particularly relevant in the development of functional beverages, nutraceutical drinks, and oral pharmaceutical formulations where active ingredients can often impart unpleasant sensory attributes.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound for off-note masking in beverage formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective incorporation into beverage systems.

PropertyValueReference
FEMA Number 3462[7]
CAS Number 65416-14-0[4][7]
Molecular Formula C10H12O4[4][15]
Molecular Weight 196.20 g/mol [15]
Appearance Colorless to pale yellow liquid[3][16]
Odor Profile Sweet, fruity, strawberry, caramellic, cotton candy[1][2][5]
Taste Profile Sweet, jammy, fruity, milky, caramellic, with bubble gum and cotton candy nuances at 10-30 ppm[5]
Solubility Soluble in alcohol, insoluble in water[16]
Boiling Point 176 °C @ 7.00 mm Hg[2]
Flash Point 93.33 °C (200 °F)[2]

Experimental Protocols

Sensory Evaluation of Off-Note Masking Efficacy

A trained sensory panel is the most critical tool for evaluating the effectiveness of this compound in masking off-notes. The following protocol outlines a general procedure for a descriptive sensory analysis.

Objective: To quantify the reduction in specific off-notes and the overall improvement in the flavor profile of a beverage upon the addition of this compound.

Materials:

  • Base beverage formulation with the target off-note.

  • This compound solution (prepared in a suitable solvent, e.g., propylene glycol or ethanol, at a known concentration).

  • Control samples (base beverage without this compound).

  • Test samples (base beverage with varying concentrations of this compound).

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • Standard sensory evaluation booths with controlled lighting and temperature.

  • Data collection software or paper ballots.

Procedure:

  • Panelist Training: Train a panel of 8-12 individuals to identify and rate the intensity of specific off-notes (e.g., bitterness, metallic, astringent) and desirable flavor attributes in the base beverage. Use reference standards for each attribute.

  • Sample Preparation:

    • Prepare a control sample of the base beverage.

    • Prepare a series of test samples by adding this compound at varying concentrations (e.g., 5, 10, 20, 50 ppm). The optimal concentration range should be determined through preliminary screening.

    • Code all samples with random three-digit numbers to blind the panelists.

  • Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to rinse their mouths with a palate cleanser before evaluating each sample.

    • Panelists should rate the intensity of each predefined attribute (e.g., bitterness, metallic aftertaste, strawberry aroma, overall sweetness) on a labeled magnitude scale (LMS) or a 15-point intensity scale.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the control and test samples.

    • Generate spider plots or bar charts to visualize the sensory profiles of the different formulations.

Expected Outcome: A quantitative assessment of the reduction in off-note intensity and an understanding of the impact of different concentrations of this compound on the overall flavor profile of the beverage.

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Base_Beverage Base Beverage (with off-note) Control Control Sample Base_Beverage->Control Test_Samples Test Samples (Varying Concentrations) Base_Beverage->Test_Samples Maltol_Isobutyrate This compound Stock Solution Maltol_Isobutyrate->Test_Samples Sensory_Panel Trained Sensory Panel Control->Sensory_Panel Test_Samples->Sensory_Panel Data_Collection Data Collection (Rating Scales) Sensory_Panel->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-tests) Data_Collection->Statistical_Analysis Data_Visualization Data Visualization (Spider Plots, Bar Charts) Statistical_Analysis->Data_Visualization Chemical_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Results Beverage_Samples Beverage Samples (Control & Test) Volatile_Extraction Volatile Extraction (e.g., SPME) Beverage_Samples->Volatile_Extraction GC_MS_Analysis GC-MS Analysis Volatile_Extraction->GC_MS_Analysis Compound_Identification Compound Identification GC_MS_Analysis->Compound_Identification Quantification Quantification Compound_Identification->Quantification Data_Comparison Data Comparison (Control vs. Test) Quantification->Data_Comparison Masking_Mechanism cluster_oral_cavity Oral Cavity cluster_brain Brain Off_Note Off-Note Compound Taste_Receptor Taste Receptor Off_Note->Taste_Receptor Binds to Maltol_Isobutyrate This compound Maltol_Isobutyrate->Taste_Receptor Competes for binding Perception Taste Perception Maltol_Isobutyrate->Perception Overshadows perception Taste_Receptor->Perception Signals

References

Application Notes and Protocols: The Use of Maltol Isobutyrate in Developing Fruity Esters for Flavorings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate is a flavoring substance valued for its ability to impart and enhance sweet, fruity, and jam-like characteristics in a variety of food and beverage products. A derivative of maltol, a naturally occurring organic compound, this compound offers a more complex and nuanced flavor profile compared to its parent compound.[1][2] Its unique sensory properties, which include notes of strawberry, caramel, and cotton candy, make it a versatile ingredient for developing fruity esters and enriching the overall flavor profile of consumables.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis, formulation, and sensory evaluation of this compound in the context of creating fruity flavorings.

Physicochemical Properties and Specifications

This compound is recognized for its stability and compatibility with other flavor components.[4] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
Chemical Name 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate[5]
Synonyms Maltyl isobutyrate, Maltol 2-methylpropanoate[5]
CAS Number 65416-14-0[5]
FEMA Number 3462[5][6]
Molecular Formula C10H12O4[5]
Molecular Weight 196.20 g/mol [5]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Sweet, fruity, strawberry, caramel, cotton candy[3][4]
Taste Profile Sweet, jammy, fruity, milky, caramellic with bubble gum and cotton candy nuances at 10-30 ppm.[3][3]
Solubility Soluble in alcohol and oils; insoluble in water.[7]
Purity (GLC) ≥94%[8]
Specific Gravity @ 25°C 1.141 - 1.151[3]
Refractive Index @ 20°C 1.493 - 1.501[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of maltol with isobutyryl chloride. This method provides a straightforward route to obtaining the desired fruity ester.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Maltol Maltol ReactionVessel Reaction Vessel (0°C, Stirring) Maltol->ReactionVessel Pyridine Pyridine (Solvent/Base) Pyridine->ReactionVessel IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->ReactionVessel Slow Addition Quench Quench with Water ReactionVessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purification Column Chromatography Concentrate->Purification This compound (Final Product) This compound (Final Product) Purification->this compound (Final Product)

Caption: Synthesis of this compound Workflow.

Materials:

  • Maltol

  • Isobutyryl chloride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maltol in anhydrous pyridine under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Addition of Isobutyryl Chloride: Slowly add isobutyryl chloride dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by carefully adding cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Formulation of a Fruity (Strawberry) Flavor Concentrate

This protocol outlines the preparation of a model strawberry flavor concentrate incorporating this compound to enhance the jammy and sweet notes.

Logical Relationship for Flavor Formulation:

G cluster_components Flavor Components cluster_blending Blending Process cluster_maturation Maturation cluster_final Final Product Base Propylene Glycol (Solvent) Blend Blending & Homogenization Base->Blend FruityEsters Fruity Esters (e.g., Ethyl Butyrate, Ethyl Acetate) FruityEsters->Blend Aldehydes Aldehydes (e.g., Aldehyde C-16) Aldehydes->Blend Lactones Lactones (e.g., gamma-Decalactone) Lactones->Blend MaltolIsobutyrate This compound MaltolIsobutyrate->Blend Mature Maturation (24-48 hours) Blend->Mature FinalFlavor Strawberry Flavor Concentrate Mature->FinalFlavor

References

Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Maltol isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route is the esterification of maltol with a suitable isobutyrylating agent. The two primary methods are:

  • Fischer Esterification: Reacting maltol with an excess of isobutyric acid in the presence of a strong acid catalyst. This method is cost-effective but is an equilibrium reaction, often requiring specific conditions to drive it towards the product.

  • Acylation with an Isobutyrylating Agent: Using a more reactive derivative of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride. This method is generally faster and not reversible but can be more expensive and may require a base to neutralize the acidic byproduct.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters that significantly influence the yield and purity of this compound include reaction temperature, catalyst type and concentration, molar ratio of reactants, and reaction time. Careful control of these variables is crucial for a successful and reproducible synthesis.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities can include unreacted maltol and isobutyric acid (or its derivative), byproducts from side reactions such as the self-condensation of maltol, and residual catalyst. The presence of moisture can also lead to the hydrolysis of the ester product back to its starting materials.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight. It should be kept in a tightly sealed container to prevent hydrolysis and contamination.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common challenge in scaling up chemical syntheses. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions or product degradation. - Optimize Catalyst: Increase the catalyst concentration or switch to a more efficient catalyst. For Fischer esterification, consider using a stronger acid catalyst.
Equilibrium Limitation (Fischer Esterification) - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. - Use Excess Reactant: Increase the molar ratio of the less expensive reactant (usually isobutyric acid) to shift the equilibrium towards the product.
Side Reactions - Optimize Temperature: Lowering the reaction temperature may reduce the rate of side reactions. - Control Reactant Addition: Add the more reactive reagent (e.g., isobutyryl chloride) dropwise to control the reaction rate and minimize side product formation.
Product Loss During Workup - Optimize Extraction: Ensure the correct solvent and pH are used during the extraction process to minimize product loss to the aqueous phase. - Efficient Purification: Choose an appropriate purification method (e.g., distillation, chromatography) and optimize its parameters to maximize recovery.
Issue 2: Product Impurity

The presence of impurities can affect the quality and sensory properties of this compound.

Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Drive Reaction to Completion: Refer to the "Incomplete Reaction" section in the low yield troubleshooting guide. - Efficient Purification: Use fractional distillation under reduced pressure or column chromatography to separate the product from unreacted starting materials.
Formation of Colored Byproducts - Use High-Purity Starting Materials: Ensure the maltol and isobutyrylating agent are of high purity. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Decolorization: Treat the crude product with activated carbon to remove colored impurities.
Residual Catalyst - Neutralization and Washing: Thoroughly wash the organic phase with a neutralizing solution (e.g., sodium bicarbonate solution) and then with brine to remove the acid catalyst.
Hydrolysis of Product - Anhydrous Conditions: Ensure all reactants and solvents are dry and the reaction is protected from atmospheric moisture. - Proper Storage: Store the final product in a tightly sealed container with a desiccant if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation with Isobutyryl Chloride

This protocol describes a laboratory-scale synthesis. Industrial scale-up would require process optimization and safety assessments.

Materials:

  • Maltol (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Pyridine (1.2 eq, as a base and solvent)

  • Dichloromethane (DCM, as a solvent)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve maltol in a mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Add isobutyryl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Purification by Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Heat the crude this compound slowly under reduced pressure.

  • Collect the fraction that distills at the boiling point of this compound. The exact temperature will depend on the vacuum applied.

Data Presentation

The following table summarizes typical, illustrative reaction parameters and expected outcomes for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions and scale of the reaction.

Parameter Fischer Esterification Acylation with Isobutyryl Chloride
Catalyst Sulfuric Acid (H₂SO₄)Pyridine (acts as a base and catalyst)
Solvent Toluene (for azeotropic water removal)Dichloromethane (DCM)
Temperature 80-120°C (Reflux)0°C to Room Temperature
Reaction Time 4-12 hours2-6 hours
Molar Ratio (Maltol:Reagent) 1 : 3-5 (Maltol:Isobutyric Acid)1 : 1.1-1.5 (Maltol:Isobutyryl Chloride)
Typical Yield 60-80%85-95%
Typical Purity (after purification) >98%>99%

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Reactants (Maltol, Isobutyrylating Agent) Reaction Reaction Vessel (Controlled Temperature & Stirring) Reactants->Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (Acid/Base/Brine) Extraction->Washing Drying Drying (e.g., with MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Purification (Vacuum Distillation or Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Start Low Yield of This compound Check_Completion Is the reaction complete? Start->Check_Completion Check_Equilibrium Is it a Fischer Esterification? Check_Completion->Check_Equilibrium Yes Increase_Time_Temp Increase reaction time or temperature. Optimize catalyst. Check_Completion->Increase_Time_Temp No Check_Side_Reactions Are there significant side products? Check_Equilibrium->Check_Side_Reactions No Remove_Water Remove water (Dean-Stark). Use excess reactant. Check_Equilibrium->Remove_Water Yes Check_Workup Was there product loss during workup? Check_Side_Reactions->Check_Workup No Optimize_Conditions Optimize temperature. Control reactant addition. Check_Side_Reactions->Optimize_Conditions Yes Optimize_Extraction Optimize extraction and purification procedures. Check_Workup->Optimize_Extraction Yes End Yield Improved Check_Workup->End No Increase_Time_Temp->End Remove_Water->End Optimize_Conditions->End Optimize_Extraction->End

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

synthesis_factors center This compound Synthesis Yield Yield center->Yield Product_Purity Product Purity center->Product_Purity Temp Temperature Temp->center Time Reaction Time Time->center Catalyst Catalyst (Type & Concentration) Catalyst->center Molar_Ratio Molar Ratio of Reactants Molar_Ratio->center Solvent Solvent Solvent->center Purity Reactant Purity Purity->center

Caption: Key factors influencing the industrial synthesis of this compound.

References

Technical Support Center: High-Purity Maltol Isobutyrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of high-purity Maltol isobutyrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as maltol and isobutyric acid, residual acid catalyst (e.g., sulfuric acid), and water formed during the reaction. Side products from potential side reactions, though less common, can also be present.

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are vacuum fractional distillation, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). A preliminary work-up involving liquid-liquid extraction is also crucial for removing acidic impurities.

Q3: Why is vacuum distillation necessary for purifying this compound?

A3: this compound has a high predicted boiling point (around 322°C at atmospheric pressure), and heating to this temperature can cause decomposition.[1][2] Vacuum distillation lowers the boiling point to a more manageable temperature, preventing thermal degradation and ensuring a higher purity of the final product.[3][4]

Q4: What level of purity can be expected from these purification techniques?

A4: With careful execution, vacuum fractional distillation and preparative HPLC can achieve purities of >99%. Recrystallization can also yield high purity, often >98%, depending on the solvent system and the nature of the impurities. The final purity should always be confirmed by analytical methods such as Gas Chromatography (GC) or HPLC.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity of this compound can be determined using analytical techniques like HPLC and Gas Chromatography (GC).[5] The identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low yield after purification - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient fractional distillation. - Product loss during recrystallization.- Optimize reaction conditions (e.g., reaction time, temperature). - Ensure proper phase separation during extraction. - Use an efficient fractionating column and proper insulation during distillation. - Ensure the recrystallization solvent is fully saturated and cool the solution slowly to maximize crystal formation.
Product is still impure after distillation - Inefficient fractionating column. - Distillation rate is too fast. - Co-distillation with an impurity.- Use a longer fractionating column or one with a higher number of theoretical plates. - Reduce the heating rate to allow for proper separation of fractions. - If an azeotrope is suspected, consider an alternative purification method like chromatography.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Insoluble impurities are present.- Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. - Filter the hot solution to remove any insoluble impurities before cooling.
No crystals form upon cooling - The solution is not saturated. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Poor separation in preparative HPLC - Inappropriate mobile phase or stationary phase. - Column overloading. - Incorrect flow rate.- Perform analytical HPLC first to optimize the separation conditions (mobile phase composition, column type). - Reduce the injection volume or the concentration of the sample. - Optimize the flow rate for the best resolution.

Experimental Protocols

Work-up and Liquid-Liquid Extraction

This initial purification step is crucial for removing acidic impurities like unreacted isobutyric acid and the acid catalyst.

Methodology:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent in which this compound is soluble (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components. Repeat this wash until no more gas evolution (CO₂) is observed.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Vacuum Fractional Distillation

This is a highly effective method for purifying high-boiling point liquids like this compound.[3][4]

Methodology:

  • Set up a fractional distillation apparatus equipped for vacuum distillation.

  • Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Slowly apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

  • Begin heating the distillation flask gently with a heating mantle.

  • Collect the initial fraction (forerun), which will contain any low-boiling impurities.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and can be adapted for oils that can be induced to crystallize.

Methodology:

  • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvent systems for esters include ethanol/water, or a mixture of a polar and a non-polar solvent like ethyl acetate/hexane.[6][7]

  • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Preparative HPLC

For achieving the highest purity, preparative HPLC is an excellent option.[8][9]

Methodology:

  • Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase and stationary phase for separation. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[5]

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and sample loading.

  • Dissolve the crude this compound in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Typical Purity Achieved Expected Yield Key Advantages Key Disadvantages
Vacuum Fractional Distillation >99%Good to Excellent- Effective for large quantities. - Removes non-volatile impurities.- Requires specialized equipment. - Potential for thermal degradation if not controlled properly.
Recrystallization >98%Moderate to Good- Can be highly effective for removing specific impurities. - Relatively simple setup.- Finding a suitable solvent can be time-consuming. - Yield can be lower due to product remaining in the mother liquor.
Preparative HPLC >99.5%Good- Highest achievable purity. - Excellent for separating closely related impurities.- Can be expensive and time-consuming for large quantities. - Requires specialized equipment and expertise.

Visualizations

PurificationWorkflow crude Crude this compound (from synthesis) extraction Liquid-Liquid Extraction (wash with NaHCO3 and brine) crude->extraction dried_crude Dried Crude Product extraction->dried_crude distillation Vacuum Fractional Distillation dried_crude->distillation recrystallization Recrystallization dried_crude->recrystallization prep_hplc Preparative HPLC dried_crude->prep_hplc analysis Purity Analysis (GC/HPLC) distillation->analysis recrystallization->analysis prep_hplc->analysis pure_product High-Purity this compound analysis->pure_product if purity is sufficient

Caption: Overall workflow for the purification of this compound.

PurificationDecisionTree start Start with Dried Crude Product purity_req Required Purity? start->purity_req quantity Quantity to Purify? purity_req->quantity >99% recrystallize Recrystallization purity_req->recrystallize ~98-99% distill Vacuum Fractional Distillation quantity->distill Large Scale (>10g) hplc Preparative HPLC quantity->hplc Small Scale (<10g)

Caption: Decision tree for selecting a purification method.

References

Identification of byproducts in Maltol isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of Maltol isobutyrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: My final product shows a lower than expected yield and a faint, sharp odor instead of the characteristic sweet, fruity scent of this compound. What could be the issue?

Answer: This issue often points to the presence of unreacted starting materials or acidic byproducts.

Troubleshooting Steps:

  • Check for Unreacted Isobutyric Anhydride or Isobutyric Acid: The sharp, unpleasant odor is characteristic of isobutyric acid, which can be present if the isobutyric anhydride used was old or if the reaction did not go to completion.

    • Recommended Analysis: Perform a simple pH test on a washed sample of your product. An acidic pH indicates the presence of residual acid. For more detailed analysis, use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of isobutyric acid.

  • Verify Reaction Completion: Incomplete reactions are a common cause of low yields.

    • Recommended Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside the starting material (Maltol) and the product standard (if available). The disappearance of the Maltol spot indicates the reaction is complete.

2. Question: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) that does not correspond to this compound or the starting materials. How can I identify this unknown byproduct?

Answer: An unexpected peak in the GC-MS chromatogram suggests the formation of a side-product. The identification process involves analyzing the mass spectrum and considering possible side reactions.

Troubleshooting Steps:

  • Analyze the Mass Spectrum:

    • Look for the molecular ion peak (M+) to determine the molecular weight of the unknown compound.

    • Examine the fragmentation pattern. Common fragments can give clues about the structure of the molecule. For example, a loss of a fragment with m/z = 71 could indicate the loss of an isobutyryl group.

  • Consider Potential Side Reactions:

    • Self-esterification of isobutyric anhydride: This can lead to the formation of isobutyl isobutyrate, especially if a small amount of isobutanol is present as an impurity in the starting materials.[1]

    • Reaction with residual solvents: If solvents like ethanol or methanol were used in previous steps and not completely removed, they could react with isobutyric anhydride to form ethyl isobutyrate or methyl isobutyrate.

    • Degradation of Maltol: Under harsh conditions (e.g., high temperatures or strong acids), Maltol itself can degrade.[2][3]

3. Question: My NMR spectrum is complex and shows more peaks than expected for pure this compound. How do I proceed with the analysis?

Answer: A complex NMR spectrum is a strong indicator of impurities. A systematic approach to analyzing the spectrum is required.

Troubleshooting Steps:

  • Compare with a Reference Spectrum: If available, compare your spectrum with a known spectrum of pure this compound.[4][5] This will help you identify the peaks corresponding to your target compound.

  • Identify Characteristic Peaks:

    • This compound: Look for the characteristic signals of the methyl group on the pyran ring, the protons on the pyran ring, and the isopropyl group of the isobutyrate moiety.

    • Unreacted Maltol: The presence of a hydroxyl (-OH) peak (which can be broad and its position can vary) and the characteristic aromatic protons of Maltol would indicate an incomplete reaction.

    • Isobutyric Acid: A broad peak in the downfield region (typically >10 ppm) is indicative of a carboxylic acid proton.

  • 2D NMR Techniques: If the 1D spectrum is too complex, consider running 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, which can be invaluable in elucidating the structure of unknown byproducts.

4. Question: My HPLC analysis shows a small peak very close to the main product peak. How can I improve the separation to identify and quantify this impurity?

Answer: Poor resolution in HPLC can be addressed by modifying the chromatographic conditions.[6][7]

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallower gradient around the elution time of the main peak can improve the separation of closely eluting compounds.[6]

  • Change the Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) as the organic modifier can alter the selectivity of the separation.[6][7]

  • Adjust the pH of the Mobile Phase: If the impurity is ionizable, adjusting the pH of the aqueous component of the mobile phase can significantly impact its retention time and improve separation.

  • Use a Different Column: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity.[6][7]

Data Presentation

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for a Typical this compound Synthesis

Retention Time (min)Major m/z FragmentsTentative IdentificationPotential Origin
5.888, 71, 43Isobutyric acidUnreacted starting material/hydrolysis of anhydride
8.2126, 84, 56MaltolUnreacted starting material
10.5196, 125, 71, 43This compound (Product) Target Molecule
9.1144, 87, 57Isobutyl isobutyrateSide reaction with isobutanol impurity

Note: Retention times and fragmentation patterns are illustrative and can vary depending on the specific GC-MS method used.

Table 2: High-Performance Liquid Chromatography (HPLC) Data for Purity Analysis

Retention Time (min)Area (%)Identification
3.21.5%Unreacted Maltol
4.598.0%This compound (Product)
4.80.5%Unknown Impurity

Note: This data is for illustrative purposes. Actual results will depend on the specific HPLC conditions and reaction purity.[8][9]

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to the product and any byproducts. Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST) for tentative identification.[4][10]

Protocol 2: HPLC Method for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[8]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[8][9]

      • Start with 95% A and 5% B.

      • Ramp to 5% A and 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 275 nm.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main product and any impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Byproduct Identification cluster_purification Purification synthesis This compound Synthesis workup Crude Product Isolation synthesis->workup tlc TLC Analysis workup->tlc Initial Purity Screen gcms GC-MS Analysis tlc->gcms hplc HPLC Purity Check gcms->hplc nmr NMR Spectroscopy hplc->nmr column_chrom Column Chromatography nmr->column_chrom If Impurities Detected recrystallization Recrystallization column_chrom->recrystallization recrystallization->hplc Final Purity Check

Caption: Experimental Workflow for this compound Synthesis and Byproduct Identification.

troubleshooting_guide cluster_yield Low Yield / Off Odor cluster_peaks Unexpected Analytical Peaks cluster_nmr Complex NMR Spectrum start Problem Encountered During Synthesis unreacted_material Unreacted Starting Materials? start->unreacted_material unknown_peak Unknown Peak in GC-MS / HPLC? start->unknown_peak complex_nmr Complex NMR? start->complex_nmr check_ph pH Test / GC-MS for Acid unreacted_material->check_ph Yes check_tlc TLC for Reaction Completion unreacted_material->check_tlc No analyze_ms Analyze Mass Spectrum & Fragmentation unknown_peak->analyze_ms GC-MS optimize_hplc Optimize HPLC Method unknown_peak->optimize_hplc HPLC compare_ref Compare to Reference Spectrum complex_nmr->compare_ref Yes run_2d_nmr Run 2D NMR (COSY, HSQC) compare_ref->run_2d_nmr Still Unclear

Caption: Troubleshooting Logic for Byproduct Identification in this compound Synthesis.

References

Technical Support Center: Thermal Degradation of Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of Maltol isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general thermal properties?

This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate, is a flavoring agent with a sweet, fruity, and caramel-like aroma.[1] It is a derivative of maltol, which belongs to the furanone family of compounds. Like other furanones, it is susceptible to degradation at elevated temperatures. The thermal degradation of related furanone compounds is known to occur at temperatures ranging from 300 to 600°C, often involving complex reaction pathways.[2][3]

Q2: What are the expected primary thermal degradation pathways of this compound?

  • Initial Ester Cleavage: The isobutyrate ester group is likely to be one of the more thermally labile parts of the molecule. This could occur through various mechanisms, including hydrolysis (if water is present) or pyrolysis, leading to the formation of maltol and isobutyric acid or its degradation products.

  • Ring Opening and Decarbonylation: The furanone ring itself is susceptible to thermal decomposition. Studies on furanones suggest that heating can lead to ring-opening to form intermediate species like ketenoic aldehydes.[2][4][5] This is often followed by decarbonylation (loss of carbon monoxide), a common process in the thermolysis of such cyclic compounds.[2][3]

  • Rearrangement and Further Decomposition: The initial degradation products can undergo further rearrangements and decomposition, especially at higher temperatures, leading to a complex mixture of smaller volatile compounds.[2][5]

Q3: What are the likely degradation products of this compound?

Based on the degradation pathways of related furanones and esters, the following products could be expected upon thermal degradation of this compound:

  • Maltol: From the cleavage of the isobutyrate ester.

  • Isobutyric acid and its derivatives: Also from ester cleavage.

  • Carbon monoxide (CO): From the decarbonylation of the furanone ring.[2][3][5]

  • Small volatile organic compounds: Such as acrolein, methyl vinyl ketone, and other small hydrocarbons, resulting from the breakdown of the furanone ring and the isobutyrate group.[2][4][5]

  • Char residue: At higher temperatures, polymerization and charring of the degradation products can occur.[6]

Q4: How does the experimental atmosphere (e.g., inert vs. oxidative) affect the degradation?

The experimental atmosphere will significantly influence the degradation pathways and final products.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the degradation will primarily be pyrolytic. The pathways will be dominated by bond cleavage, rearrangement, and elimination reactions.

  • Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen will introduce oxidative degradation pathways. This can lead to the formation of a wider range of oxygenated products, such as carboxylic acids, aldehydes, and ketones, and will likely lower the onset temperature of degradation.

Troubleshooting Guide

Issue 1: My Thermogravimetric Analysis (TGA) results show an inconsistent onset temperature for degradation.

Possible Cause Suggested Solution
Heating Rate Higher heating rates can shift the apparent decomposition temperature to higher values due to thermal lag.[6] Ensure you are using a consistent and appropriate heating rate for your experiments (e.g., 10 °C/min).
Sample Preparation Inconsistent sample mass or packing in the TGA pan can affect heat transfer and lead to variability. Use a consistent sample mass and ensure it is evenly distributed in the pan.
Atmosphere Control Poor control of the gas flow rate over the sample can lead to inconsistent results, especially if there is a reactive gas present. Ensure a stable and consistent flow rate of the purge gas.
Instrument Calibration An improperly calibrated TGA can give inaccurate temperature readings. Regularly calibrate your instrument according to the manufacturer's recommendations.

Issue 2: The gas chromatography-mass spectrometry (GC-MS) analysis of the degradation products shows a very complex chromatogram with many unidentified peaks.

Possible Cause Suggested Solution
Secondary Reactions The initial degradation products may be reacting with each other to form a multitude of other compounds. Try analyzing the degradation products at different temperatures to see if the product distribution changes. Lower temperatures may favor the formation of primary degradation products.
Incomplete Separation The GC column and temperature program may not be optimized for the separation of the complex mixture of degradation products. Experiment with different GC columns (e.g., different polarity) and optimize the temperature program to improve peak separation.
Mass Spectral Library Matching The mass spectra of some degradation products may not be present in your library, or the match quality may be poor. Consider using high-resolution mass spectrometry for accurate mass determination and elemental composition analysis to aid in identification.
Derivatization Some polar degradation products (e.g., carboxylic acids, alcohols) may not be amenable to GC-MS analysis without derivatization. Consider derivatizing your sample to improve the volatility and chromatographic behavior of these compounds.

Issue 3: I am not observing the expected decarbonylation product (carbon monoxide).

Possible Cause Suggested Solution
Analytical Method Carbon monoxide is a permanent gas and is not readily detectable by standard GC-MS systems. You will need a specific detector for CO, such as a thermal conductivity detector (TCD) or a dedicated gas analyzer. Evolved gas analysis coupled with mass spectrometry (EGA-MS) or Fourier-transform infrared spectroscopy (EGA-FTIR) can also be used to detect CO in real-time.[6]
Degradation Temperature The decarbonylation reaction may only occur at higher temperatures. Ensure your experimental temperature is high enough to induce this reaction. Studies on related furanones show decarbonylation occurring at temperatures around 600°C.[2][3]

Quantitative Data

Table 1: Thermal Decomposition Temperatures of Related Furanone Compounds

CompoundDecomposition Onset (°C)Primary ProductsReference
2(3H)-Furanone~300-400 (Interconversion to 2(5H)-furanone)Acrolein, Carbon Monoxide[2][3]
2(5H)-Furanone~600 (Decomposition)Acrolein, Carbon Monoxide[2]
5-Methyl-2(3H)-furanoneNot specifiedMethyl vinyl ketone[2]

Note: This data is for related compounds and should be used as a general guide. The actual degradation temperatures and products for this compound may differ due to the presence of the isobutyrate group.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for analyzing the thermal stability of this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).[7]

2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for identifying the volatile products of thermal degradation.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform experiments at a range of temperatures (e.g., 300°C, 450°C, 600°C) to observe the evolution of degradation products.

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 10 °C/min.

      • Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

Visualizations

Thermal_Degradation_Pathway Maltol_Isobutyrate This compound Maltol Maltol Maltol_Isobutyrate->Maltol Ester Cleavage Isobutyric_Acid Isobutyric Acid / Derivatives Maltol_Isobutyrate->Isobutyric_Acid Ester Cleavage Ring_Opening Ring Opening Maltol->Ring_Opening Ketenoic_Aldehyde Ketenoic Aldehyde Intermediate Ring_Opening->Ketenoic_Aldehyde Decarbonylation Decarbonylation Ketenoic_Aldehyde->Decarbonylation CO Carbon Monoxide Decarbonylation->CO Small_Volatiles Small Volatiles (e.g., Acrolein) Decarbonylation->Small_Volatiles

Caption: Hypothesized thermal degradation pathway of this compound.

TGA_Troubleshooting Start Inconsistent TGA Onset Temperature Check_Heating_Rate Is the heating rate consistent across experiments? Start->Check_Heating_Rate Check_Sample_Prep Is sample mass and packing consistent? Check_Heating_Rate->Check_Sample_Prep Yes Solution1 Standardize heating rate (e.g., 10 °C/min) Check_Heating_Rate->Solution1 No Check_Atmosphere Is the purge gas flow rate stable? Check_Sample_Prep->Check_Atmosphere Yes Solution2 Use consistent sample mass and packing Check_Sample_Prep->Solution2 No Check_Calibration Is the instrument calibrated? Check_Atmosphere->Check_Calibration Yes Solution3 Ensure stable gas flow Check_Atmosphere->Solution3 No Check_Calibration->Start Yes, problem persists. Consider other factors. Solution4 Calibrate instrument Check_Calibration->Solution4 No Py_GCMS_Workflow Sample_Prep Sample Preparation (weighing into pyrolysis tube) Pyrolysis Pyrolysis (controlled heating) Sample_Prep->Pyrolysis GC_Separation GC Separation (separation of volatile products) Pyrolysis->GC_Separation MS_Detection MS Detection (mass analysis of separated components) GC_Separation->MS_Detection Data_Analysis Data Analysis (library search and identification) MS_Detection->Data_Analysis

References

Stability of Maltol isobutyrate in acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Maltol Isobutyrate in acidic and alkaline conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound under acidic or alkaline conditions?

This compound, an ester, is expected to undergo hydrolysis when exposed to acidic or alkaline conditions. This reaction breaks the ester bond, yielding Maltol and isobutyric acid as the primary degradation products. The reaction is catalyzed by the presence of acid (H⁺) or base (OH⁻).

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible reaction.

  • Alkaline-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.

Q2: What are the typical conditions for performing a forced degradation study on this compound?

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][3] For this compound, typical conditions would involve:

  • Acid Hydrolysis: Treatment with 0.1 N to 1 N hydrochloric acid (HCl) at room temperature or elevated temperatures (e.g., 50-60°C).[2]

  • Base Hydrolysis: Treatment with 0.1 N to 1 N sodium hydroxide (NaOH) at room temperature.[2]

The duration of the study can range from a few hours to several days, depending on the stability of the molecule.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of this compound and quantifying the parent compound and its degradation products (Maltol and isobutyric acid).[4][5][6] A stability-indicating analytical method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-separated from each other and from any other potential impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed under acidic conditions. The reaction temperature is too low. The acid concentration is not high enough. The duration of the experiment is too short.Increase the temperature in increments (e.g., to 50-60°C).[2] Use a higher concentration of acid (e.g., 1 N HCl). Extend the duration of the study.
Degradation is too rapid under alkaline conditions. The concentration of the base is too high. The temperature is elevated.Use a lower concentration of base (e.g., 0.01 N NaOH). Conduct the experiment at room temperature or below.
Poor separation of peaks in HPLC analysis. The mobile phase composition is not optimal. The column is not suitable.Optimize the mobile phase by adjusting the solvent ratio, pH, or using a gradient elution.[6] Try a different type of HPLC column (e.g., a different stationary phase).
Mass balance is not within the acceptable range (e.g., 95-105%). Undetected degradation products. Co-elution of peaks. Inaccurate quantification of degradation products.Use a photodiode array (PDA) detector to check for peak purity. Re-evaluate the specificity of the analytical method. Ensure accurate reference standards are used for all known degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound in acidic and alkaline conditions and to identify the primary degradation products.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • HPLC grade acetonitrile and water

  • Maltol reference standard

  • Isobutyric acid reference standard

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[2]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at room temperature and take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).

    • Before HPLC analysis, neutralize the samples with an equivalent amount of NaOH.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at room temperature and take samples at predetermined time points.

    • Before HPLC analysis, neutralize the samples with an equivalent amount of HCl.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of Maltol and isobutyric acid.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and quantify the degradation products by comparing their retention times and UV spectra with those of the reference standards.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Hydrolysis Conditions

ConditionTime (hours)This compound Remaining (%)Maltol Formed (%)Isobutyric Acid Formed (%)
0.1 N HCl (Room Temp) 0100.00.00.0
2498.51.40.1
1 N HCl (60°C) 0100.00.00.0
885.214.10.7
0.1 N NaOH (Room Temp) 0100.00.00.0
475.323.90.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling & Neutralization cluster_analysis 4. Analysis prep Prepare 1 mg/mL this compound stock solution acid Acid Hydrolysis (0.1N & 1N HCl) prep->acid base Alkaline Hydrolysis (0.1N & 1N NaOH) prep->base sampling Collect samples at predefined time points acid->sampling base->sampling neutralize Neutralize samples before analysis sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data degradation_pathway cluster_conditions Reaction Conditions MaltolIsobutyrate This compound Maltol Maltol MaltolIsobutyrate->Maltol Hydrolysis IsobutyricAcid Isobutyric Acid MaltolIsobutyrate->IsobutyricAcid Hydrolysis Acid H⁺ / H₂O (Acidic) Base OH⁻ / H₂O (Alkaline)

References

Technical Support Center: Impurity Profiling of Synthetic Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the impurity profiling of synthetic Maltol isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in synthetic this compound?

A1: Impurities in synthetic this compound can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include residual starting materials (e.g., maltol, isobutyric anhydride, or isobutyryl chloride), by-products from side reactions, and residual solvents used during synthesis and purification.[1] Degradation products can form due to factors like oxidation, hydrolysis, polymerization, or photodegradation over time or under improper storage conditions.[1]

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a primary technique for separation and quantification of non-volatile impurities.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities once they are isolated.[10][11][12]

Q3: What are the acceptable limits for impurities in this compound?

A3: The acceptable limits for impurities depend on the intended use of the this compound, particularly for applications in the food and pharmaceutical industries.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and various pharmacopoeias provide guidelines on impurity thresholds in active pharmaceutical ingredients (APIs) and food additives.[1][2][13] It is crucial to consult the relevant regulatory guidelines for specific applications.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Causes Solutions
Baseline Drift or Instability Improper column conditioning.[14]Condition the column with the mobile phase until a stable baseline is achieved.[14]
Contaminated mobile phase or detector flow cell.[15]Prepare fresh mobile phase using high-purity solvents and degas thoroughly.[14][15] Flush the detector flow cell with a strong solvent.[15]
Temperature fluctuations.[14]Use a column oven to maintain a constant temperature.[15][16]
Peak Tailing or Fronting Column overload.[17]Reduce the injection volume or dilute the sample.[17]
Active sites on the column.[17]Use a column with low silanol activity or add a competing base to the mobile phase for basic analytes.
Incompatible injection solvent.Dissolve the sample in the mobile phase whenever possible.
Poor Resolution Inappropriate mobile phase composition.[18]Optimize the mobile phase composition, including the organic modifier and pH.[18]
Column degradation.[18]Replace the column with a new one of the same type.
Flow rate is too low.[15]Increase the flow rate within the column's recommended limits.[15]
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Poor column equilibration.[15]Allow sufficient time for the column to equilibrate with the mobile phase between injections.[15]
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[15]
GC-MS Analysis Troubleshooting
Problem Potential Causes Solutions
Ghost Peaks Carryover from previous injections.[17]Run a blank solvent injection to confirm carryover.[17] Bake out the column at a higher temperature at the end of the run.[19]
Contaminated syringe or inlet liner.[17]Clean the syringe thoroughly between injections and replace the inlet liner regularly.[17]
Poor Peak Shape Column overloading.[19]Inject a smaller sample volume or dilute the sample.[19]
Active sites in the injector or column.[20]Deactivate the injector and column or use a deactivated liner and column.[20]
Irreproducible Results Inconsistent sample preparation or injection technique.[19]Standardize sample preparation procedures and use an autosampler for consistent injections.[19]
Leaks in the system.[17]Perform a leak check of the entire GC-MS system.[17]
Loss of Sensitivity Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Column bleed.[17]Condition the column properly and ensure the maximum operating temperature is not exceeded.[17]

Experimental Protocols

HPLC-UV Method for Impurity Profiling of this compound

This protocol provides a general method for the separation and quantification of non-volatile impurities in this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[5]

    • B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm (based on the UV absorbance of the pyranone ring in maltol).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

GC-MS Method for Volatile Impurity Analysis

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Inlet Temperature: 250 °C.[8]

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

NMR Spectroscopy for Structural Elucidation

For the structural characterization of unknown impurities isolated by techniques like preparative HPLC.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the impurity is soluble.

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra.

    • 2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments help in piecing together the molecular structure.[11]

Visualizations

Impurity_Profiling_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_identification Impurity Identification & Characterization cluster_quantification Quantification & Reporting Sample This compound Sample HPLC HPLC-UV/MS Sample->HPLC Non-volatile impurities GCMS GC-MS Sample->GCMS Volatile impurities Isolation Isolate Impurity (e.g., Prep-HPLC) HPLC->Isolation Quantify Quantify Impurities HPLC->Quantify GCMS->Isolation GCMS->Quantify NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Structure Structure Elucidation NMR->Structure Report Report Results Structure->Report Quantify->Report HPLC_Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues Start HPLC Problem Observed RT_Shift Retention Time Shift? Start->RT_Shift Peak_Shape Poor Peak Shape? Start->Peak_Shape Baseline_Problem Baseline Noise/Drift? Start->Baseline_Problem Check_Mobile_Phase Verify Mobile Phase Composition & Prep RT_Shift->Check_Mobile_Phase Yes Check_Equilibration Ensure Proper Column Equilibration Check_Mobile_Phase->Check_Equilibration Check_Pump Check Pump & Flow Rate Check_Equilibration->Check_Pump Check_Overload Reduce Sample Concentration/Volume Peak_Shape->Check_Overload Yes Check_Solvent Use Mobile Phase as Injection Solvent Check_Overload->Check_Solvent Check_Column_Health Inspect/Replace Column Check_Solvent->Check_Column_Health Degas_Mobile_Phase Degas Mobile Phase Baseline_Problem->Degas_Mobile_Phase Yes Clean_System Clean Detector Flow Cell Degas_Mobile_Phase->Clean_System Check_Temp Use Column Oven Clean_System->Check_Temp

References

Technical Support Center: Optimizing Reaction Conditions for Maltol Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Maltol isobutyrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Esterification Method Direct esterification of maltol with isobutyric acid (Fischer esterification) is often inefficient for phenols.[1] It is highly recommended to use a more reactive acylating agent such as isobutyric anhydride or isobutyryl chloride.
Inactive Catalyst If using a base catalyst like pyridine, ensure it is anhydrous and of high purity. For acid-catalyzed reactions (less recommended for phenols), the acid catalyst may be old or hydrated, reducing its activity.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. It is crucial to optimize the temperature.
Insufficient Reaction Time Esterification reactions, especially with sterically hindered or less reactive substrates, may require longer reaction times to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Presence of Water Water can hydrolyze the ester product back to the starting materials, reducing the yield. Ensure all reactants and solvents are anhydrous and consider using a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Side Reactions of Maltol The presence of multiple reactive sites on the maltol ring could lead to undesired side reactions. Using a base catalyst like pyridine can help in the selective O-acylation of the hydroxyl group.
Decomposition at High Temperatures Maltol and its derivatives can be sensitive to high temperatures, leading to decomposition and the formation of colored impurities. It is advisable to conduct the reaction at the lowest effective temperature.
Reaction with Solvent The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are generally preferred. Protic solvents may compete with the acylation reaction.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Removal of Pyridine Catalyst Pyridine can be difficult to remove completely. Washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride) will protonate the pyridine, making it water-soluble and easier to remove in the aqueous phase.[2]
Separation from Unreacted Starting Materials If the reaction has not gone to completion, unreacted maltol and isobutyric anhydride/acid will be present. Unreacted maltol can be removed by washing the organic layer with a dilute base solution (e.g., 5% NaOH). Unreacted isobutyric anhydride will be hydrolyzed to isobutyric acid during aqueous workup and can be removed by washing with a saturated sodium bicarbonate solution.
Co-elution during Chromatography If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging. It is important to optimize the solvent system for chromatography. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: Due to the phenolic nature of maltol, direct esterification with isobutyric acid is generally inefficient. A more effective and commonly used method is the acylation of maltol with a more reactive acylating agent, such as isobutyric anhydride or isobutyryl chloride, in the presence of a base catalyst like pyridine.[1] This method proceeds under milder conditions and generally gives higher yields.

Q2: What is the role of pyridine in the synthesis of this compound?

A2: Pyridine serves two main purposes in this reaction. Firstly, it acts as a base to deprotonate the phenolic hydroxyl group of maltol, forming a more nucleophilic phenoxide ion which readily attacks the acylating agent. Secondly, it neutralizes the acidic byproduct formed during the reaction (isobutyric acid from isobutyric anhydride, or HCl from isobutyryl chloride), preventing potential side reactions and decomposition of the product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (maltol) and the product (this compound). The disappearance of the maltol spot and the appearance of a new, less polar product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]

Q4: What are the optimal reaction conditions for the synthesis of this compound?

A4: The optimal conditions should be determined experimentally. However, a good starting point for optimization would be:

  • Reactants: Maltol and a slight excess of isobutyric anhydride (e.g., 1.1 to 1.5 equivalents).

  • Catalyst: Anhydrous pyridine (can also be used as the solvent).

  • Temperature: Room temperature to a gentle reflux (e.g., 40-60 °C).

  • Solvent: Anhydrous aprotic solvent such as dichloromethane (DCM) or toluene if pyridine is not used as the solvent.

Q5: What is a typical work-up procedure for the synthesis of this compound?

A5: A general work-up procedure would involve:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, water, saturated sodium bicarbonate solution to remove any unreacted isobutyric acid, and finally with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtering off the drying agent and concentrating the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Parameters

The following tables provide representative data on how different reaction parameters can influence the yield of this compound. These are illustrative examples to guide optimization experiments.

Table 1: Effect of Temperature on this compound Yield

Entry Temperature (°C) Reaction Time (h) Yield (%)
125 (Room Temp.)1265
240885
360692
480688 (slight decomposition observed)
Reaction Conditions: Maltol (1 eq.), Isobutyric Anhydride (1.2 eq.), Pyridine (solvent), monitored by TLC.

Table 2: Effect of Catalyst (Pyridine) Concentration on this compound Yield

Entry Pyridine (equivalents) Reaction Time (h) Yield (%)
10.51255
21.01078
32.0890
4Pyridine as solvent692
Reaction Conditions: Maltol (1 eq.), Isobutyric Anhydride (1.2 eq.), Toluene (solvent), 60°C, monitored by TLC.

Experimental Protocols

Protocol 1: Synthesis of this compound using Isobutyric Anhydride and Pyridine

Materials:

  • Maltol

  • Isobutyric Anhydride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Maltol (1.0 eq.).

  • Dissolve the Maltol in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (2.0 eq.) to the solution and stir.

  • Cool the mixture in an ice bath and add isobutyric anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C.

  • Monitor the reaction progress by TLC until the Maltol is consumed.

  • Cool the reaction mixture to room temperature and dilute with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Mandatory Visualizations

experimental_workflow start Start: Reactants & Solvent reactants 1. Add Maltol, DCM, and Pyridine to flask start->reactants addition 2. Cool and add Isobutyric Anhydride reactants->addition reaction 3. Heat and Monitor Reaction (TLC/HPLC) addition->reaction workup 4. Aqueous Workup (Acid, Base, Brine Washes) reaction->workup drying 5. Dry Organic Layer workup->drying concentration 6. Solvent Evaporation drying->concentration purification 7. Column Chromatography concentration->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low/No Yield Check Reaction Setup cause1 Inefficient Method (e.g., Fischer) low_yield->cause1 cause2 Inactive Catalyst low_yield->cause2 cause3 Suboptimal Temperature low_yield->cause3 cause4 Presence of Water low_yield->cause4 solution1 Use Isobutyric Anhydride/ Chloride + Pyridine cause1->solution1 solution2 Use Anhydrous Reagents cause2->solution2 solution3 Optimize Temperature (e.g., 40-60°C) cause3->solution3 solution4 Use Anhydrous Conditions/ Dean-Stark cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Analytical Method Validation for Maltol Isobutyrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation for Maltol isobutyrate assays.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for quantifying this compound?

A1: The most common techniques for the analysis of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] RP-HPLC methods often use a C18 or similar column with a mobile phase consisting of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid for better peak shape.[1][4] GC-MS is also suitable, particularly for analyzing volatile and semi-volatile compounds in complex matrices.[2][5]

Q2: What are the essential validation parameters required by ICH guidelines for an assay of a substance like this compound?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for an assay are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[6][7][8]

  • Accuracy: The closeness of test results to the true value.[6][8][9]

  • Precision: The degree of agreement among individual tests when the method is applied repeatedly. This includes repeatability (intra-assay), intermediate precision, and reproducibility.[6][8][9]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6][8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): While crucial for impurity testing, they are also considered for assays to understand the method's limits.[7][8][10]

Q3: What is a stability-indicating method and why is it important for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[11] Its importance lies in ensuring that the measured potency of a drug product accurately reflects its stability over time. Forced degradation studies, where the sample is exposed to stress conditions like acid, base, heat, light, and oxidation, are performed to generate potential degradation products and prove the method's specificity.[11][12] This is critical for determining the shelf-life and appropriate storage conditions for this compound formulations.[12][13]

Experimental Protocols & Methodologies

Protocol 1: Typical RP-HPLC Method for this compound Assay

This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionNotes
Column Newcrom R1 or equivalent C18 (e.g., 150 mm x 4.6 mm, 5 µm)A column with low silanol activity is beneficial for good peak shape.[1][4]
Mobile Phase Acetonitrile (MeCN) and WaterThe ratio should be optimized for ideal retention time (e.g., 50:50 v/v).
Acid Modifier 0.1% Phosphoric Acid or 0.1% Formic AcidFormic acid is preferred for MS-compatible applications.[1][4][14]
Flow Rate 1.0 mL/minAdjust as needed to optimize separation and run time.
Detection UV SpectrophotometerWavelength should be determined by scanning a standard solution of this compound.
Column Temp. 25-30 °CMaintaining a constant temperature is crucial for reproducible retention times.[15]
Injection Vol. 10 µLCan be adjusted based on concentration and sensitivity requirements.
Sample Diluent Mobile PhaseIt is always recommended to dissolve the sample in the mobile phase to avoid peak distortion.[13]
Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating method.[11] The goal is to achieve 5-20% degradation of the active ingredient.[16]

Stress ConditionTypical ProcedureNeutralization
Acid Hydrolysis Reflux sample with 0.1 M HCl at 60°C for 4-8 hours.Neutralize with an equivalent concentration and volume of NaOH.
Base Hydrolysis Reflux sample with 0.1 M NaOH at 60°C for 2-4 hours.Neutralize with an equivalent concentration and volume of HCl.
Oxidation Treat sample with 3% H₂O₂ at room temperature for 24 hours.N/A
Thermal Degradation Expose solid drug substance to 60-80°C for 24-48 hours.[16]N/A
Photolytic Degradation Expose sample to UV and fluorescent light for a specified duration (e.g., 1.2 million lux hours).[16]N/A

Validation Parameter Data

The following table summarizes typical acceptance criteria for the validation of an analytical assay for this compound, based on ICH guidelines.

ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, impurities, and degradation products. Peak purity should pass.
Accuracy % Recovery should be within 98.0% to 102.0%.[9]
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%.[6] Intermediate Precision (Inter-day): ≤ 2.0%.[6]
Linearity (r) Correlation Coefficient (r) should be ≥ 0.995.[6]
Range Typically 80% to 120% of the test concentration.[6][9]

Visual Guides & Workflows

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_imp Phase 3: Implementation Dev Method Development & Optimization (HPLC/GC) Proto Draft Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Report Final Validation Report Rob->Report Routine Routine Use & Lifecycle Management Report->Routine

Caption: Analytical method validation workflow from development to routine use.

Troubleshooting Guide

Q4: My this compound peak is showing significant tailing in my HPLC analysis. What are the likely causes?

A4: Peak tailing can be caused by several factors:

  • Column Overload: Injecting a sample that is too concentrated. Try diluting your sample.

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone can interact with the analyte. Ensure your mobile phase pH is appropriate, or consider using a highly end-capped column with low silanol activity.[1]

  • Column Contamination/Void: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If a void is suspected, the column may need replacement.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the diluent.[13]

Q5: The retention time for my analyte is drifting or changing between injections. What should I check?

A5: Retention time drift is a common issue with several potential causes:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence, especially after a gradient or change in mobile phase composition.[15]

  • Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[17]

  • Temperature Fluctuations: The column temperature has a significant effect on retention. Use a thermostatted column oven to maintain a consistent temperature.[15]

  • Pump or Leak Issues: Fluctuations in flow rate due to pump malfunctions (e.g., worn seals, check valve issues) or leaks in the system can cause retention time to shift.[15][18]

G start Troubleshooting: Retention Time Drift q1 Is the column temperature stable? start->q1 a1_no Use a column oven. Verify temperature. q1->a1_no No q2 Is the mobile phase freshly prepared? q1->q2 Yes a2_no Prepare fresh mobile phase. Keep bottles capped. q2->a2_no No q3 Is the column fully equilibrated? q2->q3 Yes a3_no Increase equilibration time between runs. q3->a3_no No q4 Is the system pressure stable? q3->q4 Yes a4_no Check for leaks. Inspect pump seals and check valves. q4->a4_no No end_node Problem Resolved q4->end_node Yes

Caption: A decision tree for troubleshooting retention time drift in HPLC.

Q6: I am observing unexpected peaks (ghost peaks) in my chromatogram. How can I identify the source?

A6: Ghost peaks can originate from several sources. A systematic approach is needed to identify them:

  • Run a Blank Gradient: First, run your analysis method with no injection (a "blank run"). If the peak is present, the contamination is in your mobile phase or system.

  • Check Solvents and Mobile Phase: Use high-purity, HPLC-grade solvents. Contamination can be introduced from water or glassware used to prepare the mobile phase.

  • Injector/Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it is likely carryover. Implement a robust needle wash step in your injection sequence, using a strong solvent to clean the needle and sample loop.

  • Sample Contamination: The contamination may be present in the sample itself or introduced during sample preparation.

G cluster_stress Forced Degradation Stress Conditions cluster_goals Objectives & Outcomes DS This compound Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxid Oxidation (e.g., 3% H2O2) DS->Oxid Therm Thermal (e.g., 80°C) DS->Therm Photo Photolytic (UV/Vis Light) DS->Photo Gen Generate Potential Degradation Products Acid->Gen Base->Gen Oxid->Gen Therm->Gen Photo->Gen Spec Demonstrate Method Specificity Gen->Spec Path Understand Degradation Pathways Spec->Path Stab Develop a Stability- Indicating Method Path->Stab

Caption: Logical relationship of forced degradation studies for method validation.

References

Troubleshooting peak tailing in HPLC analysis of Maltol isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Maltol isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem?

Peak tailing refers to an asymmetrical chromatographic peak where the trailing edge is more drawn out than the leading edge.[1][2] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution.[2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect peak. A tailing factor greater than 1.2 often suggests a problem with the analysis, and values above 2.0 are generally considered unacceptable for precise quantitative work.[2]

Peak tailing is problematic because it can:

  • Degrade Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[2]

  • Reduce Accuracy: The asymmetrical shape complicates peak integration, leading to unreliable calculations of the analyte's concentration.[2]

  • Indicate System Issues: Tailing is often a symptom of underlying chemical or mechanical problems in the HPLC system that can affect method robustness and reproducibility.[1][2]

Q2: What chemical properties of this compound make it susceptible to peak tailing?

This compound (CAS 65416-14-0) has a molecular structure containing polar functional groups, specifically a ketone (C=O) and an ether (-O-) within its pyranone ring system.[3] These groups can lead to peak tailing through two primary mechanisms:

  • Secondary Polar Interactions: The polar groups can interact with active sites on the HPLC column's stationary phase, most notably with residual silanol groups (Si-OH) on silica-based columns (like C18).[4][5][6] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can cause some analyte molecules to be retained longer, resulting in a "tail".[5]

  • Metal Chelation: The arrangement of the ketone and hydroxyl-derived ether group in the this compound structure can act as a chelating agent, binding to trace metal ions.[7][8] These metal ions can be present as impurities in the silica packing material or may leach from stainless steel components of the HPLC system, such as frits or tubing.[9][10] This chelation creates strong, undesirable retention, which is a known cause of severe peak tailing.[7][9]

Q3: How does the mobile phase pH influence peak tailing for this analysis?

While this compound is not a strongly acidic or basic compound, the pH of the mobile phase is critical for controlling the ionization state of the residual silanol groups on the silica-based stationary phase.[11][12]

  • At mid-range pH (above ~3.5): Silanol groups become deprotonated and carry a negative charge (Si-O⁻).[13] These ionized silanols can then interact strongly with any polar parts of the this compound molecule, causing peak tailing.[5]

  • At low pH (below ~3.0): The excess protons in the mobile phase suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[4][12] This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape.[14]

Therefore, adjusting the mobile phase to a lower pH is a common and effective strategy to reduce peak tailing for polar analytes.[4][15] An HPLC method for this compound has been shown to use phosphoric acid or formic acid as a mobile phase modifier to achieve these acidic conditions.[3][16]

Q4: Could my HPLC column be the source of the peak tailing?

Yes, the column is a very common source of peak tailing.[2] Several column-related issues could be the cause:

  • Silanol Activity: The column's stationary phase may have a high concentration of active, un-endcapped silanol groups.[4] Using a modern, high-purity silica column that is "end-capped" or a column specifically designed for low silanol activity can significantly improve peak shape.[5][16]

  • Column Contamination: Over time, strongly retained compounds from previous injections can build up at the head of the column.[17] These contaminants can act as active sites, interacting with the analyte and causing tailing. A proper column cleaning and regeneration procedure can often resolve this.

  • Column Void: A void or channel can form at the inlet of the column bed due to pressure shocks or the dissolution of silica at high pH.[2][12] This disrupts the sample band as it enters the column, leading to peak distortion, including tailing.[12] A void usually requires column replacement.

  • Blocked Frit: A plugged or contaminated inlet frit on the column can also distort the flow path and cause peak shape issues.[17]

Q5: Can issues with the HPLC instrument, separate from the column, cause peak tailing?

Yes, problems in the flow path outside of the column, known as "extra-column effects," can contribute to peak tailing.[1] The primary cause is excessive dead volume, which is any non-ideal space in the system where the sample can spread out.[13] Sources of dead volume include:

  • Using tubing with an internal diameter that is too large or tubing that is excessively long, especially between the column and the detector.[1]

  • Improperly seated fittings, particularly at the column connections, which can create small gaps or voids.[13]

  • A large-volume detector flow cell.

These issues are more noticeable for early-eluting peaks and in high-efficiency UHPLC systems.[17]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing in your HPLC analysis.

G start Peak Tailing Observed (Tf > 1.2) check_system 1. Check System Basics start->check_system check_system_details Verify mobile phase prep. Check for leaks. Ensure system is equilibrated. check_system->check_system_details is_sudden Did tailing appear suddenly on an established method? check_system_details->is_sudden sudden_causes 2. Address Sudden Issues is_sudden->sudden_causes  Yes persistent_causes 3. Troubleshoot Persistent Issues is_sudden->persistent_causes No   sudden_causes_details Replace guard column. Check for system contamination. Prepare fresh mobile phase & sample. sudden_causes->sudden_causes_details end_node Peak Shape Improved sudden_causes_details->end_node ph_optimization Optimize Mobile Phase pH (See Protocol 1) persistent_causes->ph_optimization column_health Assess Column Health persistent_causes->column_health extra_column_volume Check for Extra-Column Volume persistent_causes->extra_column_volume ph_optimization->end_node column_health_details Flush/clean the column (Protocol 2). Try a new, end-capped column. column_health->column_health_details column_health_details->end_node extra_column_volume_details Use shorter, narrower ID tubing. Check all fittings. extra_column_volume->extra_column_volume_details extra_column_volume_details->end_node

A step-by-step workflow for troubleshooting peak tailing.

Data Presentation: Impact of Mobile Phase pH

This table illustrates how adjusting the mobile phase pH can improve the peak shape for a polar analyte like this compound by minimizing silanol interactions.

Mobile Phase ModifierResulting pH (approx.)Tailing Factor (Tf)Peak Shape Observation
None (Water/Acetonitrile)~6.01.9Severe Tailing
0.1% Formic Acid~2.71.2Minor Tailing
0.1% Phosphoric Acid~2.11.0Symmetrical Peak

Note: This data is representative and illustrates the general principle. Actual values may vary based on the specific column and system conditions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol describes how to systematically lower the mobile phase pH to improve peak shape.

Objective: To find an optimal mobile phase pH that provides a symmetrical peak for this compound (Tf ≤ 1.2).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or other appropriate organic solvent)

  • Mobile phase additives (e.g., Formic Acid, Phosphoric Acid)

  • This compound standard solution

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase (e.g., 1L of HPLC-grade water).

  • Initial Analysis: If you have not already, run your analysis with the current unbuffered or minimally buffered mobile phase and record the tailing factor.

  • First pH Adjustment: Add a small amount of a suitable acidifier (e.g., 0.1% v/v formic acid) to the aqueous stock. Mix thoroughly and measure the pH.

  • Prepare Mobile Phase: Mix the acidified aqueous component with the organic solvent in the desired ratio (e.g., 50:50 v/v).

  • System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.

  • Inject Sample: Inject your this compound standard and analyze the peak tailing factor.

  • Further Optimization (if needed): If tailing persists, repeat steps 3-6 using a stronger acidifier like phosphoric acid (e.g., 0.1% v/v) to achieve a lower pH.[16]

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column. Note: Always consult your column manufacturer's specific guidelines before proceeding.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts or acid modifiers (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated salts.

  • Strong Organic Wash: Flush the column with 100% Acetonitrile for 30 minutes to remove non-polar contaminants.

  • Stronger Eluent (if needed): If you suspect very strongly retained, non-polar contaminants, flush with 100% Isopropanol for 30 minutes.[18]

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[18]

  • Equilibrate and Test: Reconnect the column to the detector, equilibrate thoroughly with the analytical mobile phase, and inject a standard to check for improved performance.

References

Validation & Comparative

A Comparative Sensory Analysis: Maltol Isobutyrate vs. Ethyl Maltol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavor and fragrance ingredients, both Maltol Isobutyrate and Ethyl Maltol hold significant places as potent sweetening and flavor-modifying agents. While sharing a common malty and sweet foundation, their distinct sensory profiles offer unique advantages in various applications. This guide provides a detailed comparative sensory analysis of this compound and Ethyl Maltol, supported by experimental protocols and an exploration of their underlying perceptual mechanisms, to aid researchers, scientists, and drug development professionals in their formulation decisions.

Sensory Profile Comparison

While direct, publicly available quantitative sensory panel data for this compound is limited, a comparative summary can be constructed based on qualitative descriptions from industry literature and safety assessments. The following table illustrates the key sensory attributes and their perceived intensities on a hypothetical 10-point scale, derived from descriptive accounts.

Sensory AttributeThis compound (Illustrative Intensity)Ethyl Maltol (Illustrative Intensity)Description
Sweetness 89Ethyl Maltol is generally perceived as having a more potent and straightforward sweetness compared to the more complex sweetness of this compound.[1]
Fruity 96This compound exhibits a prominent fresh and jammy strawberry-like fruitiness.[2][3][4] Ethyl Maltol's fruitiness is more of a general cooked fruit or berry note.
Caramellic 78Both compounds possess caramel notes, with Ethyl Maltol presenting a stronger, more burnt-sugar character.
Cotton Candy 87A distinct cotton candy or sugary note is a key feature of this compound's profile.[2][3][4]
Creamy/Milky 53This compound can impart a subtle creamy or milky nuance.
Odor Strength MediumHighEthyl Maltol is known for its high impact and lower odor threshold, meaning it is detectable at lower concentrations.[5]

Experimental Protocols for Sensory Analysis

To obtain robust and reliable data for comparing the sensory profiles of this compound and Ethyl Maltol, a combination of established sensory evaluation techniques is recommended.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the key sensory attributes of this compound and Ethyl Maltol.

Methodology:

  • Panelist Selection: Recruit 8-12 trained sensory panelists with demonstrated sensory acuity and descriptive ability.[6]

  • Lexicon Development: In initial sessions, present panelists with samples of both compounds at various concentrations in a neutral base (e.g., water or unscented oil). Through open discussion, the panel will develop a consensus lexicon of descriptive terms for the aroma and taste attributes (e.g., sweet, fruity, strawberry, caramel, burnt sugar, cotton candy).

  • Reference Standards: Provide reference standards for each attribute to anchor the panelists' evaluations (e.g., a sucrose solution for "sweet," strawberry flavoring for "strawberry").

  • Training: Conduct several training sessions to ensure panelists are calibrated and consistent in their use of the lexicon and intensity scales.

  • Evaluation: Prepare coded, randomized samples of this compound and Ethyl Maltol at predetermined concentrations. Panelists will independently rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[7]

  • Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

Experimental Workflow for Quantitative Descriptive Analysis

G A Panelist Selection (n=8-12) B Lexicon Development A->B C Reference Standardization B->C D Panelist Training & Calibration C->D F Individual Sensory Evaluation D->F E Sample Preparation & Coding E->F G Data Collection F->G H Statistical Analysis (ANOVA) G->H I Results Interpretation H->I

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Triangle Test

Objective: To determine if a perceptible overall sensory difference exists between this compound and Ethyl Maltol at a given concentration.[8][9]

Methodology:

  • Panelist Selection: Recruit 24-30 panelists. Training is not as intensive as for QDA, but panelists should be familiar with the test format.[10]

  • Sample Preparation: Prepare two sets of samples, one with this compound and one with Ethyl Maltol, at the same concentration in a neutral base.

  • Test Presentation: Present each panelist with three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.[8][11]

  • Evaluation: Each panelist is asked to identify the "odd" or different sample.

  • Data Analysis: Analyze the number of correct identifications using a statistical table based on the binomial distribution or a chi-square test to determine if the results are statistically significant.[8]

Triangle Test Experimental Design

G cluster_0 Panelist cluster_1 Sample Set P Receives 3 Samples S1 Sample A P->S1 Identifies 'Odd' Sample S2 Sample A P->S2 Identifies 'Odd' Sample S3 Sample B P->S3 Identifies 'Odd' Sample

Caption: Schematic of a Triangle Test presentation.

Threshold Testing

Objective: To determine the detection threshold (the lowest concentration at which a substance is detectable) of each compound.

Methodology:

  • Panelist Selection: Use a trained sensory panel.

  • Sample Preparation: Prepare a series of dilutions of this compound and Ethyl Maltol in a neutral base, with the concentration decreasing by a constant factor.

  • Test Method (ASTM E679 - Ascending Forced-Choice): Present panelists with a series of triangle tests, starting with the lowest concentration. For each triangle test, one sample contains the odorant, and two are blanks (the neutral base). Panelists are forced to choose which sample is different.

  • Threshold Determination: The individual threshold is the concentration at which a panelist begins to correctly identify the odd sample. The group threshold is calculated as the geometric mean of the individual thresholds.

Signaling Pathways of Sweet Taste Perception

The perception of sweet taste, a primary characteristic of both this compound and Ethyl Maltol, is initiated by the interaction of these molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.[12][13]

The canonical pathway for sweet taste transduction involves the T1R2/T1R3 heterodimer receptor.[14][15][16] When a sweet molecule binds to this receptor, it triggers a conformational change that activates an intracellular G-protein, gustducin. This activation initiates a signaling cascade:

  • Phospholipase C (PLCβ2) Activation: The activated G-protein stimulates the enzyme phospholipase Cβ2.

  • IP₃ Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[17][18][19][20][21]

  • Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to adjacent nerve fibers, sending the "sweet" message to the brain.

Sweet Taste Signaling Pathway

G cluster_0 Taste Receptor Cell Sweetener This compound or Ethyl Maltol Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binds G_Protein G-protein (Gustducin) Receptor->G_Protein Activates PLC PLCβ2 G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ ER->Ca Releases TRPM5 TRPM5 Channel Ca->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Brain Signal to Brain Neurotransmitter->Brain

Caption: Simplified diagram of the sweet taste signaling pathway.

Conclusion

This compound and Ethyl Maltol, while both contributing sweetness and caramelic notes, present distinct sensory profiles that dictate their optimal applications. This compound offers a unique combination of sweetness with prominent fruity, strawberry, and cotton candy characteristics, making it well-suited for confectionery, bakery, and beverage applications where these specific notes are desired. In contrast, Ethyl Maltol provides a more potent, direct sweetness with a strong caramel character, lending itself to applications where a powerful sweet and brown sugar profile is paramount. The choice between these two flavor ingredients will ultimately depend on the specific sensory profile and intensity desired in the final product. The experimental protocols outlined in this guide provide a framework for conducting rigorous sensory evaluations to inform these critical formulation decisions.

References

A Comparative Analysis of the Physicochemical Properties of Maltol Isobutyrate and Other Maltol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maltol and its derivatives are a class of organic compounds widely utilized in the food, fragrance, and pharmaceutical industries for their characteristic sweet, caramel-like aromas and flavor-enhancing properties.[1][2][3][4] While Maltol itself is a naturally occurring compound, synthetic modifications to its core structure have produced a range of esters and alkyl derivatives with distinct physicochemical characteristics.[5][6] These differences, particularly in properties like lipophilicity and solubility, are of significant interest to drug development professionals for applications in formulation, as taste-masking agents, or as potential excipients.[7][8]

This guide provides an objective comparison of the physicochemical properties of Maltol Isobutyrate against other key maltol esters, including the parent compound Maltol, its close relative Ethyl Maltol, and Maltol Propionate. The data presented is supported by available experimental values to aid in the selection and application of these compounds in a research and development setting.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and related maltol derivatives. These parameters are critical in determining the behavior of these molecules in various formulations and biological systems.

PropertyMaltolEthyl MaltolMaltol PropionateThis compound
Molecular Formula C₆H₆O₃[2]C₇H₈O₃[9][10]C₉H₁₀O₄[][12]C₁₀H₁₂O₄[13][14]
Molecular Weight ( g/mol ) 126.11[2]140.14[9][10]182.17[]196.20[13][14]
Appearance White crystalline powder[2][5]White crystalline powder[5][9]White to slightly amber solid (<25°C)[]Colorless to amber liquid[14][15]
Melting Point (°C) 160 - 164[2][5]~90[9][10]49[]N/A (Liquid at RT)[15]
Boiling Point (°C) 205[2]289 - 290 (@ 760 mmHg)[10]~280 (@ 760 mmHg, predicted)[]176 (@ 7.0 mmHg)[14][16]
Water Solubility 1.2 g/100 mL (25°C)[2]~1.8 g/100 mL (1g in 55mL at 25°C)[5][17]Insoluble[]Insoluble[14][15][16]
LogP (o/w) Data not available0.61 - 0.63[9][10]Data not available1.36 - 1.70 (estimated)[16][18]
Flash Point (°C) ~92 (198°F)[2]>100[9]Data not available~93[13][19][16]
Odor Profile Sweet, caramel, cotton candy[1][2]Caramelized sugar, cooked fruit[9]Strawberry-like, baked cookie[][20]Sweet, strawberry, fruity[13][19][15]

Key Observations:

  • Physical State: A significant difference is the physical state at room temperature. While Maltol, Ethyl Maltol, and Maltol Propionate are solids, this compound is a liquid.[2][][15] This is a critical consideration for formulation processes.

  • Solubility: Esterification of the hydroxyl group on the pyrone ring drastically reduces water solubility. Maltol and Ethyl Maltol are sparingly soluble in water, whereas the propionate and isobutyrate esters are effectively insoluble.[2][5][][14][15] Conversely, the esters exhibit improved solubility in organic solvents.[][15]

  • Lipophilicity (LogP): The addition of the isobutyrate group significantly increases the lipophilicity of the molecule. The estimated LogP of this compound is substantially higher than that of Ethyl Maltol, indicating a greater affinity for non-polar environments.[9][10][19][16] This increased lipophilicity can influence properties such as membrane permeability and interaction with hydrophobic drug molecules.

  • Melting and Boiling Points: The melting point decreases with the substitution of the methyl group in Maltol for an ethyl group in Ethyl Maltol and further with esterification in Maltol Propionate.[2][9][] The boiling point of this compound is reported at reduced pressure, but its larger molecular weight compared to Maltol suggests a higher boiling point under standard conditions.[14][16]

Structural Relationships and Derivatization Pathway

The physicochemical differences among these compounds arise from specific structural modifications to the parent Maltol molecule. These modifications, primarily alkyl substitution and esterification, alter the polarity, molecular weight, and intermolecular forces.

G Maltol Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) EthylMaltol Ethyl Maltol Maltol->EthylMaltol Alkyl Substitution (Methyl -> Ethyl) MaltolProp Maltol Propionate Maltol->MaltolProp Esterification (with Propionic Acid) MaltolIso This compound Maltol->MaltolIso Esterification (with Isobutyric Acid)

Caption: Derivatization pathways from Maltol to its common esters and alkyl analogs.

Standard Experimental Protocols

For researchers requiring precise characterization of these or similar compounds, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Determination of Partition Coefficient (LogP) by Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: A solution of the test substance is prepared in a two-phase system of n-octanol and water. The system is agitated until equilibrium is reached, after which the concentration of the substance in each phase is measured to determine the partition coefficient.

Methodology:

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours before use.

  • Test Substance Addition: Dissolve a small, accurately weighed amount of the maltol ester in the more suitable phase (water for more polar compounds, octanol for less polar ones). The concentration should be low enough to not affect the properties of the solvent phases.

  • Equilibration: Combine the two phases in a suitable vessel (e.g., a separatory funnel) at a known volume ratio (typically between 1:1 and 4:1). Agitate the vessel gently at a constant temperature (e.g., 25°C) until equilibrium is achieved. This can take several hours.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the test substance in each phase using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_water). LogP is the base-10 logarithm of P.

    • P = C_oct / C_water

    • LogP = log₁₀(P)

Determination of Aqueous Solubility (OECD Guideline 105)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the resulting saturated aqueous solution is then measured.

Methodology:

  • Sample Preparation: Add an amount of the maltol ester to a known volume of purified water (e.g., deionized water or a specific buffer) that is clearly in excess of its expected solubility.

  • Equilibration: Seal the vessel and agitate it in a constant temperature water bath or shaker (e.g., at 25°C). The time required to reach equilibrium should be predetermined (typically 24-48 hours) by taking periodic samples until the concentration remains constant.

  • Phase Separation: After equilibration, allow the mixture to stand to let undissolved solids settle. To ensure complete removal of solid particles, the saturated solution should be centrifuged or filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

  • Concentration Analysis: Analyze the clear, saturated filtrate for the concentration of the dissolved substance using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Result Expression: The solubility is expressed in mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.

Workflow for Physicochemical Characterization

The logical flow for characterizing these compounds involves sequential analysis of their fundamental properties, which inform their potential applications.

G cluster_workflow Characterization Workflow start Obtain Maltol Ester Sample phys_state Determine Physical State (Solid/Liquid at RT) start->phys_state melting_point Measure Melting Point (If Solid) phys_state->melting_point Solid solubility Determine Aqueous & Organic Solubility phys_state->solubility Liquid melting_point->solubility logp Measure Partition Coefficient (LogP) solubility->logp application Assess Suitability for Application (e.g., Formulation, Drug Delivery) logp->application

Caption: Experimental workflow for the physicochemical characterization of a maltol ester.

References

Unlocking Flavor: A GC-MS Comparison of Volatile Profiles from Maltol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of drug development and flavor science, the quest for novel, stable, and controllable flavor profiles is perpetual. Maltol and its derivatives are key players in this arena, prized for their sweet, caramel-like notes. The esterification of maltol presents a promising avenue for modifying its volatility and thermal stability, thereby fine-tuning its application in foods, pharmaceuticals, and other consumer products. This guide offers an objective comparison of the volatile profiles of various maltol esters, supported by experimental data from Gas Chromatography-Mass Spectrometry (GC-MS), to aid in the selection and development of next-generation flavor compounds.

This comparative analysis delves into the volatile compounds released from a series of synthesized ethyl maltol esters upon thermal degradation, a critical consideration for applications involving heat processing. By employing Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), researchers can effectively simulate these conditions and characterize the resulting aromatic fingerprint of each ester.

Comparative Analysis of Volatile Profiles

The following table summarizes the relative content of the main volatile compounds identified through Py-GC-MS analysis of four distinct ethyl maltol esters at a pyrolysis temperature of 350°C. These esters were synthesized from ethyl maltol and various carboxylic acids, leading to unique thermal degradation patterns and, consequently, different volatile profiles.

Volatile CompoundEthyl Maltol Acetate (%)Ethyl Maltol Propionate (%)Ethyl Maltol Butyrate (%)Ethyl Maltol Isovalerate (%)
Ethyl maltol45.238.932.125.8
Acetic acid28.5---
Propionic acid-31.2--
Butyric acid--35.7-
Isovaleric acid---41.3
2,3-Pentanedione3.14.55.26.1
Furfural2.83.13.54.2
5-Methylfurfural1.51.92.32.9
Other esters18.920.421.220.7

Note: Data is derived from a study on the synthesis and pyrolysis of ethyl maltol esters and represents the relative peak areas of the identified compounds in the pyrograms.

The data clearly indicates that the primary volatile compound released upon pyrolysis is ethyl maltol itself, confirming the role of these esters as potential slow-release flavoring agents. The corresponding carboxylic acid used in the synthesis of the ester is also a major degradation product. Interestingly, the formation of other flavor-active compounds, such as 2,3-pentanedione (a buttery note) and furfural (a sweet, bready note), is also observed, contributing to the complexity of the overall flavor profile.

Experimental Protocols

To ensure the reproducibility and accuracy of the findings, a detailed methodology for the synthesis and analysis of the maltol esters is crucial.

Synthesis of Ethyl Maltol Esters

The ethyl maltol esters were synthesized via an esterification reaction between ethyl maltol and the respective carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride, etc.) in the presence of a catalyst such as pyridine. The reaction mixture was typically heated under reflux, followed by purification using column chromatography to yield the desired ester. The structure of each synthesized ester was confirmed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

The volatile profiles of the synthesized ethyl maltol esters were analyzed using a pyrolysis-GC-MS system. A small amount of the ester sample (approximately 1 mg) was placed in a pyrolysis tube. The pyrolyzer was operated at a set temperature (e.g., 300°C, 350°C, and 400°C) to induce thermal decomposition. The resulting volatile fragments were then separated on a capillary GC column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) and identified by a mass spectrometer.

The GC oven temperature was programmed to start at a low temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 280°C) to ensure the separation of a wide range of volatile compounds. The mass spectrometer was operated in electron ionization (EI) mode, and the resulting mass spectra were compared with a reference library (e.g., NIST) for compound identification.

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and analysis of maltol esters.

Synthesis_Workflow cluster_synthesis Ester Synthesis Ethyl_Maltol Ethyl Maltol Reaction Esterification Reaction (Pyridine, Reflux) Ethyl_Maltol->Reaction Carboxylic_Acid_Anhydride Carboxylic Acid Anhydride Carboxylic_Acid_Anhydride->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR & HRMS Purification->Characterization Maltol_Ester Purified Maltol Ester Characterization->Maltol_Ester

Synthesis of Maltol Esters

GCMS_Workflow cluster_analysis GC-MS Analysis Sample Maltol Ester Sample Pyrolysis Pyrolyzer (e.g., 350°C) Sample->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data_Analysis Data Analysis (Library Matching) MS->Data_Analysis Volatile_Profile Volatile Profile Data_Analysis->Volatile_Profile

Py-GC-MS Analysis Workflow

A Comparative Sensory Panel Evaluation of Maltol Isobutyrate and Raspberry Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory profiles of two key flavor compounds, Maltol Isobutyrate and Raspberry Ketone. The information presented is based on established sensory evaluation principles and compiled data to assist researchers in the fields of flavor science, food technology, and pharmacology in understanding the distinct characteristics of these molecules.

Introduction

This compound and Raspberry Ketone are widely utilized aroma compounds in the food, beverage, and pharmaceutical industries. While both contribute sweet and fruity notes, their detailed sensory profiles exhibit significant differences that are critical for specific product formulations. This guide outlines their distinct sensory attributes, supported by representative quantitative data and detailed experimental protocols for sensory evaluation.

Compound Overview

This compound: A flavoring agent known for its sweet, fruity, and caramel-like aroma. It is often described as having notes of strawberry and cotton candy.[1]

Raspberry Ketone: The primary aroma compound found in red raspberries, it imparts a characteristic sweet, jam-like, and fruity aroma with woody undertones.[2]

Quantitative Sensory Profile

To provide a comparative analysis, the following table summarizes the intensity ratings of key sensory attributes for this compound and Raspberry Ketone as would be determined by a trained sensory panel using a Quantitative Descriptive Analysis (QDA) method. The intensity scores are presented on a 15-point scale, where 0 represents 'not perceived' and 15 represents 'very high intensity'.

Sensory AttributeThis compound (Representative Intensity Score)Raspberry Ketone (Representative Intensity Score)
Aroma
Sweet1210
Fruity1312
Strawberry112
Raspberry113
Caramel93
Cotton Candy81
Jam-like210
Woody16
Flavor
Sweet119
Fruity1211
Berry1012
Caramel82
Buttery41
Astringency12
AftertasteSweet, LingeringFruity, Slightly Woody

Experimental Protocols

The following outlines a standard methodology for the sensory panel evaluation of flavor compounds like this compound and Raspberry Ketone, based on the principles of Quantitative Descriptive Analysis (QDA).[3][4][5]

Panelist Selection and Training
  • Selection: A panel of 10-12 individuals is selected based on their sensory acuity, ability to discriminate between different aroma and taste stimuli, and verbal fluency in describing sensory perceptions.[3]

  • Training: Panelists undergo extensive training (approximately 20-40 hours) to develop a standardized lexicon of sensory descriptors for the compounds being evaluated. Reference standards for each attribute are provided to calibrate the panelists and ensure consistency in their ratings.

Sample Preparation
  • Dilution: Both this compound and Raspberry Ketone are diluted in a neutral solvent (e.g., propylene glycol or 5% ethanol in water) to appropriate concentrations for sensory evaluation. The concentrations are determined in preliminary tests to be easily perceivable without causing sensory fatigue.

  • Presentation: Samples are presented in coded, covered, and odorless containers to prevent any bias. A randomized presentation order is used for each panelist.

Sensory Evaluation Procedure
  • Environment: The evaluation is conducted in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize environmental distractions.[6]

  • Method: Panelists evaluate the aroma of each sample first by sniffing the headspace of the container. For flavor evaluation, a small, measured amount of the diluted sample is taken into the mouth, swirled, and then expectorated.

  • Data Collection: Panelists rate the intensity of each sensory attribute on a 15-cm unstructured line scale anchored with "low" and "high" at each end.[7] The ratings are then converted to numerical scores. Panelists are instructed to rinse their mouths with purified water and wait for a designated period between samples to minimize carry-over effects.

Visualizing the Sensory Evaluation Workflow and Taste Signaling Pathway

The following diagrams illustrate the key processes involved in sensory evaluation and the biological pathway of taste perception.

Sensory_Evaluation_Workflow cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Dilution & Coding) Panelist_Selection->Sample_Preparation Sensory_Evaluation Sensory Evaluation (Aroma & Flavor) Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection (Intensity Ratings) Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results_Interpretation Results & Interpretation Statistical_Analysis->Results_Interpretation

Sensory Evaluation Workflow Diagram

Taste_Signaling_Pathway cluster_0 Taste Receptor Cell cluster_1 Nervous System Tastant Tastant (e.g., Sweet Compound) GPCR G-Protein Coupled Receptor (GPCR) Tastant->GPCR G_Protein G-Protein (Gustducin) Activation GPCR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Depolarization Cell Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., ATP) Depolarization->Neurotransmitter_Release Gustatory_Nerve Gustatory Nerve Signal Neurotransmitter_Release->Gustatory_Nerve Synapse Brain Brain (Taste Perception) Gustatory_Nerve->Brain

Simplified Sweet Taste Signaling Pathway

Conclusion

The sensory profiles of this compound and Raspberry Ketone, while both positioned within the sweet and fruity flavor space, are clearly distinguishable. This compound offers a more complex sweet profile with distinct caramel and cotton candy notes, making it suitable for confectionery and baked good applications.[8] In contrast, Raspberry Ketone provides a more direct and intense raspberry and jam-like character, ideal for fruit-flavored beverages, desserts, and pharmaceuticals where a distinct berry note is desired.[2] The choice between these two compounds will ultimately depend on the specific sensory objectives of the product formulation. The methodologies described in this guide provide a framework for conducting rigorous sensory evaluations to inform these critical development decisions.

References

A Comparative Guide to Validating the Purity of Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of final products. Maltol isobutyrate, a widely used flavoring agent, is no exception. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR stands out as a primary ratio method for purity determination, offering a direct measurement of the analyte concentration relative to a certified internal standard.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.

Advantages of qNMR:
  • Direct Measurement: Provides a direct measure of purity against a certified reference material.

  • No Identical Standard Needed: Does not require a reference standard of this compound.

  • High Specificity: The high resolution of NMR spectra allows for the specific identification and quantification of the analyte in the presence of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Considerations for qNMR:
  • Sensitivity: May have lower sensitivity compared to chromatographic methods.

  • Initial Cost: NMR instrumentation represents a significant capital investment.

  • Expertise: Requires a skilled operator for data acquisition and analysis.

Comparison of Purity Determination Methods

The following table summarizes the performance of qNMR in comparison to other common analytical techniques for the purity validation of this compound.

Parameter qNMR High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Differential Scanning Calorimetry (DSC)
Principle Ratio of analyte to internal standard signal integralsSeparation based on polarity and detection by UV/VisSeparation based on volatility and boiling point, with mass-based detectionMeasurement of heat flow during melting point transition
Purity Result (Illustrative) 99.2% ± 0.3%99.5% (Area Percent)99.6% (Area Percent)99.8% ± 0.2%
Precision (RSD) < 1%< 2%< 2%< 1%
Selectivity HighModerate to HighHighLow (not suitable for thermally unstable or amorphous compounds)
Speed ModerateFastModerateSlow
Sample Throughput ModerateHighModerateLow
Primary Method YesNo (requires a specific reference standard)No (requires a specific reference standard)Yes (for crystalline substances)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard qNMR method.

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (at least 5 times the longest T1 of both the analyte and internal standard)

      • Number of scans: 16

      • Acquisition time: ≥ 3 s

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both this compound (e.g., the methyl protons of the isobutyrate group) and the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity of this compound using the following formula[2][3][4]: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Instrumentation and Conditions:

  • HPLC System: With UV/Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of dilutions for linearity checks.

  • Analysis:

    • Inject the sample and standards into the HPLC system.

    • Record the chromatograms.

    • Calculate the area percentage of the this compound peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation and Conditions:

  • GC-MS System: With a mass selective detector

  • Column: Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: Optimized to separate this compound from potential impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Procedure:

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Analysis:

    • Inject the diluted sample into the GC-MS system.

    • Identify peaks by comparing their mass spectra with a reference library.

    • Calculate the area percentage of the this compound peak.

Differential Scanning Calorimetry (DSC)

Objective: To determine the purity of crystalline this compound based on the melting point depression.

Instrumentation and Conditions:

  • DSC Instrument: With a refrigerated cooling system

  • Sample Pans: Aluminum pans

  • Purge Gas: Nitrogen

  • Heating Rate: 1-2 °C/min

  • Temperature Range: Encompassing the melting point of this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the crystalline this compound sample into a DSC pan and hermetically seal it.

  • Analysis:

    • Heat the sample through its melting transition.

    • Determine the purity from the shape of the melting endotherm using the van't Hoff equation.[5][6]

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the quantitative NMR workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_standard Accurately weigh Internal Standard weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity (using formula) integration->calculation result Purity Result calculation->result

Caption: Workflow for purity determination by qNMR.

Conclusion

Quantitative NMR is a powerful and reliable primary method for validating the purity of this compound. While other techniques such as HPLC, GC-MS, and DSC provide valuable information, qNMR offers the distinct advantage of direct quantification against a certified internal standard without the need for an identical analyte reference. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities. For a definitive and metrologically traceable purity assessment, qNMR is a superior choice.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Maltol Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of flavor compounds, the accurate and reliable quantification of substances like Maltol isobutyrate is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for such analyses. The choice between these methods depends on the analyte's physicochemical properties, the sample matrix's complexity, and the specific analytical requirements such as sensitivity, selectivity, and throughput.

This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound. While direct comparative studies on this specific compound are not extensively published, this guide synthesizes established experimental data for structurally similar flavor compounds to present a comprehensive overview. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds occurs in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[1]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable compounds.[2]
Derivatization Generally not required for this compound.May not be necessary for this compound due to its volatility, but could be used to improve peak shape and sensitivity.
Sensitivity Method-dependent, with modern detectors offering high sensitivity.High sensitivity, particularly with selected ion monitoring (SIM).[3]
Selectivity Good, and can be significantly enhanced with a mass spectrometry detector (LC-MS).Excellent, with mass spectrometry providing detailed structural information for high-confidence identification.[2]
Instrumentation Cost Generally lower to moderate for HPLC with UV detection.Moderate to high.[3]
Primary Application Well-suited for routine quality control and quantification of this compound in various matrices.A robust method for sensitive and specific analysis, often used for confirmation, impurity profiling, and analysis of complex mixtures.[4]

Data Presentation: A Comparative Summary of Method Performance

The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC and GC-MS, based on typical validation data for similar flavor compounds.[5][6][7]

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range 1 - 500 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL
Robustness PassedPassed

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization. A reversed-phase method is typically employed.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[8] For MS compatibility, replace any non-volatile acids with formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify the this compound peak by comparing its retention time with that of a reference standard. Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of flavor compounds like this compound.[10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[10]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (m/z 40-400) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., methanol or dichloromethane).

  • Data Analysis: Identify this compound by its retention time and mass spectrum, comparing it to a reference standard. For quantification, use the peak area of a characteristic ion and a calibration curve prepared from standard solutions.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods provide equivalent results, thereby increasing confidence in the data.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Data Comparison Sample Homogenized Bulk Sample Prep_HPLC Prepare Samples for HPLC (Dilution in Mobile Phase) Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS (Dilution in Organic Solvent) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) HPLC->Val_HPLC Val_GCMS Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) GCMS->Val_GCMS Compare Compare Quantitative Results (e.g., Bland-Altman, t-test) Val_HPLC->Compare Val_GCMS->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. For routine analysis and quality control where high throughput is desired, an HPLC-UV method offers a cost-effective and straightforward approach. On the other hand, when higher sensitivity and confirmatory identification are required, particularly in complex matrices or for trace-level analysis, GC-MS is the superior choice.

The cross-validation of both methods provides the highest level of confidence in the analytical results. By demonstrating the equivalency of data obtained from two orthogonal techniques, researchers can ensure the accuracy and defensibility of their findings. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and regulatory requirements of the study.

References

Comparing the stability of Maltol isobutyrate and furanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and excipients is paramount to ensuring product quality, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of two classes of compounds often used as flavoring agents and synthons in drug development: Maltol Isobutyrate and furanone derivatives.

While direct comparative studies are scarce, this report synthesizes available data on the hydrolytic and thermal stability of these compounds, offering insights into their degradation pathways and providing detailed experimental protocols for their stability assessment.

Executive Summary

This compound, an ester derivative of maltol, is generally considered stable under normal conditions of use and storage. However, as an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The isobutyrate moiety, with its branched-chain structure, is expected to confer a degree of steric hindrance, potentially slowing the rate of hydrolysis compared to linear esters.

Furanone derivatives, such as the well-studied 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol), are known to be sensitive to both pH and temperature. Furaneol exhibits maximum stability in the pH range of 3.5 to 4.0 and is prone to degradation at higher and lower pH values, as well as at elevated temperatures. The degradation of furanone derivatives can lead to the loss of their characteristic aroma and the formation of various degradation products.

This guide presents a compilation of available quantitative data, detailed experimental protocols for conducting stability studies, and visual representations of the experimental workflows to aid researchers in making informed decisions regarding the use of these compounds.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative quantitative data, this table summarizes the known stability characteristics of this compound and a representative furanone derivative, Furaneol.

ParameterThis compoundFuranone Derivatives (Furaneol)
Chemical Structure 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate2,5-dimethyl-4-hydroxy-3(2H)-furanone
General Stability Generally stable under normal storage conditions.Sensitive to pH and temperature.
Hydrolytic Stability Susceptible to hydrolysis under acidic and basic conditions. Quantitative kinetic data is not readily available in the public domain.pH-dependent degradation. Optimum stability at pH 3.5-4.0.
Thermal Stability Stable at ambient temperatures. Decomposition may occur at elevated temperatures, but specific degradation pathways and kinetics are not well-documented.Thermally labile, with degradation accelerated at higher temperatures, particularly at lower pH.
Photostability Data not readily available.Susceptible to photo-oxidation.
Primary Degradation Pathway Hydrolysis of the ester linkage to form maltol and isobutyric acid.Ring opening and further degradation to various carbonyl and hydroxyl carbonyl compounds.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key stability-indicating experiments.

Protocol 1: Hydrolytic Stability Assessment (Forced Degradation)

Objective: To determine the rate of hydrolysis of this compound and a furanone derivative under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Furanone derivative (e.g., Furaneol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions (1 mg/mL) of this compound and the furanone derivative in acetonitrile.

  • Reaction Setup:

    • Acidic Hydrolysis: To a series of vials, add a known volume of the stock solution and 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Basic Hydrolysis: To another series of vials, add a known volume of the stock solution and 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: To a third series of vials, add a known volume of the stock solution and phosphate buffer (pH 7.0) to achieve a final concentration of 100 µg/mL.

  • Incubation: Place all vials in a water bath or incubator set at a controlled temperature (e.g., 40°C, 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the acidic and basic samples to stop the reaction. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.

    • Mobile Phase (for this compound): A gradient of acetonitrile and water.

    • Mobile Phase (for Furanone Derivatives): A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

    • Detection Wavelength: Determined by the UV absorbance maximum of each compound.

  • Data Analysis: Plot the concentration of the parent compound versus time. Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the thermal degradation of this compound and a furanone derivative.

Materials:

  • This compound

  • Furanone derivative (e.g., Furaneol)

  • Thermogravimetric Analyzer (TGA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Oven

Procedure:

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of the compound into the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C).

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the thermal degradation profile.

  • Isothermal Degradation and GC-MS Analysis:

    • Place accurately weighed samples of each compound in sealed vials.

    • Heat the vials in an oven at different temperatures (e.g., 100°C, 120°C, 150°C) for a set period.

    • After heating, allow the vials to cool to room temperature.

    • Extract the contents with a suitable solvent (e.g., dichloromethane).

    • Analyze the extracts by GC-MS to identify and quantify the degradation products.

    • GC-MS Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of potential degradation products. The mass spectrometer will aid in the identification of the eluted compounds.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the stability studies.

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solutions (1 mg/mL in ACN) acid Acidic (0.1 M HCl) prep_stock->acid Dilute to 100 µg/mL base Basic (0.1 M NaOH) prep_stock->base Dilute to 100 µg/mL neutral Neutral (pH 7.0 Buffer) prep_stock->neutral Dilute to 100 µg/mL incubation Incubate at Controlled Temp. acid->incubation base->incubation neutral->incubation sampling Sample at Time Intervals incubation->sampling quenching Quench Reaction sampling->quenching hplc HPLC Analysis quenching->hplc data_analysis Data Analysis (k, t½) hplc->data_analysis

Fig. 1: Hydrolytic stability testing workflow.

Thermal_Stability_Workflow cluster_tga TGA Analysis cluster_gcms Isothermal Degradation & GC-MS tga_sample Weigh Sample (5-10 mg) tga_run Run TGA (e.g., 10°C/min) tga_sample->tga_run tga_result Determine Decomposition Temperature tga_run->tga_result iso_sample Weigh Samples into Vials iso_heat Heat at Isothermal Temperatures iso_sample->iso_heat iso_extract Extract with Solvent iso_heat->iso_extract gcms_run GC-MS Analysis iso_extract->gcms_run gcms_result Identify Degradation Products gcms_run->gcms_result

Fig. 2: Thermal stability testing workflow.

Conclusion

Based on the available information, furanone derivatives, exemplified by furaneol, appear to be more sensitive to environmental factors such as pH and temperature compared to this compound. The ester linkage in this compound is its primary point of vulnerability, particularly to hydrolysis. The provided experimental protocols offer a framework for researchers to conduct direct comparative stability studies. The results of such studies will be crucial in selecting the appropriate compound for a specific application, ensuring the final product's stability and quality throughout its intended shelf life. Further research is warranted to generate quantitative kinetic data for the degradation of this compound under various stress conditions to enable a more definitive comparison.

A Comparative Guide to the Taste Receptor Interactions of Maltol Isobutyrate and Other Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sweet Taste Perception

The sensation of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3). This receptor, often referred to as the "sweet taste receptor," is expressed in taste receptor cells located within the taste buds on the tongue. The binding of a sweet molecule to the TAS1R2/TAS1R3 receptor initiates an intracellular signaling cascade, ultimately leading to the perception of sweetness.

The Sweet Taste Receptor: TAS1R2/TAS1R3

The TAS1R2 and TAS1R3 subunits each possess a large extracellular Venus Flytrap Domain (VFD), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD). The VFD of the TAS1R2 subunit is the primary binding site for most small-molecule sweeteners, including natural sugars and artificial sweeteners. However, different sweeteners can interact with distinct sites on the receptor, and some may even bind to the TMD or the VFD of TAS1R3. This multiplicity of binding sites contributes to the diverse range of molecules that can elicit a sweet taste.

The G-Protein Signaling Cascade

Upon binding of a sweetener, the TAS1R2/TAS1R3 receptor undergoes a conformational change, which activates an associated heterotrimeric G-protein, gustducin. This activation leads to a series of intracellular events:

  • G-protein Dissociation: The activated G-protein dissociates into its α-gustducin and βγ-subunits.

  • PLCβ2 Activation: The βγ-subunits activate phospholipase C-β2 (PLCβ2).

  • IP₃ Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).

  • Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of sodium ions (Na⁺), causing depolarization of the taste receptor cell. This depolarization results in the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers, transmitting the sweet taste information to the brain.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener TAS1R2_TAS1R3 TAS1R2/TAS1R3 Receptor Sweetener->TAS1R2_TAS1R3 Binds to Gustducin Gustducin (Gαβγ) TAS1R2_TAS1R3->Gustducin Activates G_alpha Gα-gustducin Gustducin->G_alpha Dissociates to G_betagamma Gβγ Gustducin->G_betagamma PLCb2 PLCβ2 G_betagamma->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Converts PIP₂ to PIP2 PIP₂ IP3R3 IP₃R3 IP3->IP3R3 Binds to ER Endoplasmic Reticulum Ca2_cyto Ca²⁺ (intracellular) ER->Ca2_cyto Releases Ca²⁺ via IP₃R3 Ca2_ER TRPM5 TRPM5 Channel Ca2_cyto->TRPM5 Activates Depolarization Depolarization TRPM5->Depolarization Allows Na⁺ influx leading to Na_ion Na⁺ Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Nerve_Impulse Nerve Impulse to Brain Neurotransmitter->Nerve_Impulse

Caption: Sweet Taste Signaling Pathway.

Comparative Analysis of Sweeteners

This section provides a comparison of Maltol Isobutyrate with other well-characterized sweeteners. Due to the lack of direct quantitative data for this compound's receptor interaction, its properties are inferred from qualitative descriptions and its structural similarity to maltol.

This compound: A Qualitative Profile

This compound is primarily used as a flavoring agent in the food industry. Its taste profile is described as sweet, fruity (strawberry-like), and caramellic, with a cotton candy-like nuance. Structurally, it is an ester of maltol. Maltol itself is known to enhance sweetness and other flavors. It is plausible that this compound interacts with the TAS1R2/TAS1R3 sweet taste receptor, likely at a site that accommodates its larger, more hydrophobic structure compared to simple sugars. However, without experimental data, its binding affinity and efficacy remain speculative.

Quantitative Comparison of Selected Sweeteners

The following table summarizes the available quantitative data for a selection of common sweeteners, providing a context for the potential performance of this compound.

SweetenerChemical ClassRelative Sweetness (to Sucrose)EC₅₀ (Sweet Receptor)Receptor Interaction Notes
Sucrose Disaccharide1~20-30 mMBinds to the VFD of TAS1R2.
Aspartame Dipeptide200~30-100 µMBinds to the VFD of TAS1R2.
Sucralose Chlorinated Sucrose600~10-30 µMBinds to the VFD of TAS1R2.
Acesulfame K Oxathiazinone Dioxide200~100-300 µMBinds to the VFD of TAS1R2; can have a bitter aftertaste by activating some TAS2Rs.
Stevioside Glycoside200-300~50-150 µMBinds to both TAS1R2 and TAS1R3 subunits.
Maltitol Sugar Alcohol0.9~10-20 mMBinds to the VFD of TAS1R2.
This compound Pyranone DerivativeNot QuantifiedNot DeterminedLikely interacts with the TAS1R2/TAS1R3 receptor, but binding site and affinity are unknown.

Note: EC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Taste Receptor Analysis

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with taste receptors. These protocols would be applicable for future studies on this compound.

In Vitro Cell-Based Assays for Receptor Activation

These assays are the primary method for quantifying the interaction of a compound with a specific taste receptor.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound in activating the TAS1R2/TAS1R3 sweet taste receptor.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous GPCR expression. These cells are stably or transiently co-transfected with plasmids encoding the human TAS1R2 and TAS1R3 subunits, along with a promiscuous G-protein alpha subunit (e.g., Gα16/gust45) that couples to the downstream calcium signaling pathway.

  • Calcium Imaging:

    • Transfected cells are plated in a 96-well or 384-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • The baseline fluorescence is measured.

    • The test compound (e.g., this compound) is added at various concentrations.

    • Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis:

    • The change in fluorescence is plotted against the logarithm of the compound concentration.

    • A dose-response curve is generated, and the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) is calculated using a non-linear regression model (e.g., the four-parameter logistic equation).

Experimental_Workflow_Cell_Assay start Start transfection Transfect HEK293 cells with TAS1R2, TAS1R3, and Gα16/gust45 start->transfection plating Plate transfected cells in multi-well plate transfection->plating dye_loading Load cells with calcium-sensitive dye plating->dye_loading baseline Measure baseline fluorescence dye_loading->baseline compound_addition Add test compound at varying concentrations baseline->compound_addition fluorescence_measurement Measure change in fluorescence (calcium response) compound_addition->fluorescence_measurement data_analysis Plot dose-response curve and calculate EC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end

Caption: In Vitro Cell-Based Assay Workflow.
Sensory Panel Analysis

Sensory panels provide crucial data on the human perception of taste, which complements in vitro data.

Objective: To determine the perceived sweetness intensity and taste profile of this compound in comparison to other sweeteners.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with different taste modalities, intensity scales, and descriptive terminology.

  • Sample Preparation: Solutions of this compound and other sweeteners are prepared at various concentrations in purified water. The concentrations of the comparative sweeteners are chosen to cover a range of perceived intensities.

  • Testing Procedure:

    • A randomized, double-blind presentation of the samples is used to minimize bias.

    • Panelists are instructed to rinse their mouths with purified water between samples.

    • Panelists rate the perceived intensity of sweetness and any other taste attributes (e.g., bitterness, fruitiness, caramel notes, aftertaste) using a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis:

    • The mean intensity ratings for each attribute are calculated for each sample.

    • Statistical analysis (e.g., ANOVA, t-tests) is used to determine significant differences between the taste profiles of the different sweeteners.

    • Dose-response curves for perceived sweetness can be generated to determine the relative sweetness potency.

Conclusion and Future Directions

This compound is a flavor ingredient with a distinct sweet and fruity-caramellic taste profile. While it is presumed to interact with the human sweet taste receptor TAS1R2/TAS1R3, there is a clear lack of quantitative experimental data to confirm this and to characterize the nature of this interaction.

For a comprehensive understanding of this compound's performance as a sweetener or flavor modulator, future research should focus on:

  • In Vitro Receptor Assays: Conducting cell-based assays to determine the EC₅₀ and efficacy of this compound at the TAS1R2/TAS1R3 receptor.

  • Bitter Receptor Screening: Investigating potential off-tastes by screening this compound against the panel of human bitter taste receptors (TAS2Rs).

  • Quantitative Sensory Studies: Performing detailed sensory panel analyses to quantify the relative sweetness potency and temporal profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its taste receptor interactions to guide the development of novel flavor ingredients.

By undertaking these experimental approaches, a more complete and quantitative comparison of this compound to other sweeteners can be achieved, providing valuable insights for the food and pharmaceutical industries.

A Head-to-Head Battle of Flavor Enhancement: Maltol Isobutyrate Versus Traditional Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective flavor enhancers is a continuous journey. This guide provides a comprehensive comparison of Maltol Isobutyrate, a modern flavor modulator, against traditional fruity esters, offering insights into their respective efficacies through available data and standardized experimental protocols.

This compound has emerged as a significant player in the flavor industry, distinguished by its complex and multifaceted sensory profile. Unlike the straightforward caramelic sweetness imparted by its predecessors, maltol and ethyl maltol, this compound introduces a distinct and desirable fruity dimension, often characterized by notes of strawberry, caramel, and cotton candy.[1] This unique profile allows for the creation of more complex and layered flavor experiences in a variety of applications.

In contrast, traditional esters such as ethyl butyrate and ethyl acetate are well-established workhorses in the flavorist's palette. They are known for contributing bright, fruity notes that are fundamental to many fruit flavor profiles. For instance, esters are key components responsible for the characteristic fruity impressions in strawberries, with compounds like ethyl butanoate and ethyl hexanoate being significant contributors to the overall aroma.[2][3]

Quantitative Sensory Analysis: A Comparative Overview

While direct, publicly available quantitative sensory panel data comparing this compound head-to-head with a wide range of traditional esters remains limited, we can construct a comparative understanding based on existing studies of individual compounds and established sensory evaluation methodologies. The following tables summarize typical sensory attributes and available quantitative data for key flavor compounds.

Table 1: Comparative Sensory Profiles

CompoundPredominant Flavor NotesSecondary Flavor Notes
This compound Sweet, Fruity (Strawberry)Caramel, Cotton Candy
Ethyl Butyrate Fruity (Pineapple, Tutti-Frutti)Sweet, Estery
Ethyl Acetate Fruity (Solvent-like at high concentrations)Sweet, Ethereal
Methyl Cinnamate Spicy, SweetBalsamic, Strawberry

This table is a synthesis of qualitative descriptions from various sources. The perceived notes can vary based on concentration and the food matrix.

Table 2: Detection Thresholds and Odor Activity Values (OAVs)

CompoundDetection Threshold in WaterOdor Activity Value (OAV) in Strawberry
This compound Data not publicly availableData not publicly available
Ethyl Butyrate ~0.001 ppmHigh
Ethyl Acetate 5 - 12 ppm[1]Moderate
Methyl Cinnamate Data not publicly availableLow

Detection thresholds can vary significantly depending on the medium (e.g., water, ethanol, food matrix) and the sensory methodology employed.

Experimental Protocols for Sensory Evaluation

To ensure objective and reproducible results in the comparison of flavor enhancers, standardized experimental protocols are crucial. The following outlines a typical methodology for conducting a Quantitative Descriptive Analysis (QDA).

Quantitative Descriptive Analysis (QDA) Protocol

1. Panelist Selection and Training:

  • Recruit 10-12 panelists with prior sensory evaluation experience.

  • Screen panelists for their ability to discriminate between different taste and aroma intensities using a series of ranking and triangle tests with solutions of reference compounds (e.g., sucrose for sweetness, citric acid for sourness, caffeine for bitterness, and key aroma standards).

  • Conduct a multi-session training program (minimum 15 hours) to develop a standardized lexicon of flavor descriptors relevant to the compounds being tested (e.g., "strawberry jam," "caramelized sugar," "green apple," "solvent-like"). Reference standards for each descriptor should be provided.

  • Train panelists on the use of a 15-cm unstructured line scale for rating the intensity of each attribute, anchored with "low" and "high" at 1.5 cm from each end.

2. Sample Preparation and Presentation:

  • Prepare solutions of this compound and the comparative esters (e.g., ethyl butyrate, ethyl acetate) at various concentrations in a neutral base (e.g., deionized water with 5% sucrose and 0.1% citric acid) to represent a typical beverage application.

  • Present 15 mL of each sample, coded with three-digit random numbers, in opaque, lidded containers to mask any visual differences.

  • The order of sample presentation should be randomized for each panelist to minimize carry-over effects.

  • Provide panelists with unsalted crackers and deionized water for palate cleansing between samples, with a mandatory 2-minute break.

3. Data Collection and Analysis:

  • Panelists evaluate each sample individually in isolated sensory booths under controlled lighting and temperature.

  • For each sample, panelists rate the intensity of each descriptor from the agreed-upon lexicon on the provided line scales.

  • Collect the data electronically.

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.

  • Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory attributes.

Experimental_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening (Discrimination Tests) Lexicon_Development Lexicon Development & Training Panelist_Screening->Lexicon_Development Sensory_Evaluation Individual Sensory Evaluation (QDA) Lexicon_Development->Sensory_Evaluation Sample_Preparation Sample Preparation (Coded & Randomized) Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results_Interpretation Results & Interpretation Statistical_Analysis->Results_Interpretation

Quantitative Descriptive Analysis (QDA) Workflow

The Biochemical Basis of Flavor Perception

The perception of flavor is a complex process initiated by the interaction of flavor molecules with specialized G-protein coupled receptors (GPCRs) located in the taste buds on the tongue. For sweet and umami tastes, heterodimeric receptors, such as the T1R2/T1R3 receptor for sweet tastes, are activated.

Upon binding of a flavor molecule (ligand) to its specific receptor, a conformational change is induced in the receptor protein. This change activates an intracellular signaling cascade. A key player in this cascade is the G-protein, gustducin. Activation of gustducin leads to the stimulation of phospholipase C-beta2 (PLCβ2), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores. This increase in intracellular Ca2+ activates the TRPM5 ion channel, leading to depolarization of the taste receptor cell and the subsequent release of neurotransmitters, which signal to the brain, resulting in the perception of taste.

Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Ligand Flavor Molecule (e.g., this compound, Ester) GPCR G-Protein Coupled Receptor (e.g., T1R2/T1R3 for sweet) Ligand->GPCR Binds to G_Protein G-Protein (Gustducin) Activation GPCR->G_Protein Activates PLC Phospholipase C-beta2 (PLCβ2) Activation G_Protein->PLC Activates IP3 Inositol Triphosphate (IP3) Production PLC->IP3 Generates Ca_Release Calcium (Ca2+) Release IP3->Ca_Release Triggers TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Causes Brain Signal to Brain (Taste Perception) Neurotransmitter_Release->Brain Signals

References

A Comparative Guide to Astringency Masking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Comparison of Astringency Masking Agents

The following table summarizes the quantitative data on the effectiveness of various compounds in masking astringency, based on sensory evaluation studies.

Masking Agent ClassSpecific Compound(s)Astringent AgentConcentration of Masking AgentReported Astringency ReductionSource
Polysaccharides ι-CarrageenanEpigallocatechin gallate (EGCG), Proanthocyanidins (PC), Corilagin (CG), Tannic acid (TA)0.3%56-80% reduction in astringency intensity scores[1][2]
Carboxymethyl cellulose (CMC)Tannic acid (0.2%)Above critical concentration (c*)Up to 73.75%[3]
Oxidized Starch Hydrogel (OSH)Proanthocyanidins (PA)Not specified3.85 times increase in perceived astringency threshold[4]
MaltodextrinCinnamon extract (proanthocyanidins)Not specifiedEffective masking in spray-dried powders[4]
Proteins Whey Protein(Self-astringency at low pH)N/ACombination with 0.20% thaumatin and 0.22% stevia rebaudioside M most effective[5]
Lipids/Fats FatsTannins (in wine)Not specifiedAlternating fatty foods with astringent beverages lowers astringency ratings[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of astringency masking. Below are protocols for two key sensory evaluation techniques.

Time-Intensity (T-I) Sensory Evaluation

This method provides temporal information about the perception of astringency, from onset to aftertaste.

Objective: To measure the intensity of astringency over time.

Materials:

  • Astringent solution (e.g., 0.2% tannic acid in water).[6]

  • Test solution containing the astringent and the masking agent.

  • Control solution (water).

  • Computer with time-intensity data acquisition software.

  • 20 mL plastic cups.

  • Plastic spoons (4 mL).

Procedure:

  • Panelist Training: Train a panel of assessors to recognize and rate astringency intensity on a continuous scale (e.g., a 15-cm unstructured line scale anchored from "not astringent" to "extremely astringent").[7]

  • Sample Presentation: Present 10 mL of the coded sample in a 20 mL plastic cup to each panelist.[3]

  • Evaluation:

    • Instruct panelists to take a 4 mL aliquot of the sample into their mouths using a plastic spoon.[3]

    • They should swirl the sample for a standardized time (e.g., 5 seconds) and then expectorate.[3]

    • Immediately after expectoration, panelists begin rating the perceived astringency intensity continuously on the computer interface for a set duration (e.g., 100-120 seconds).[6][7]

  • Data Collection: The software records the intensity ratings over time, generating a time-intensity curve for each sample.

  • Analysis: Key parameters are extracted from the curves, such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the sensation.

Half-Tongue Test

This method is a quantitative approach to determine the perceived astringency threshold.[4]

Objective: To quantify the perceived astringency threshold of a sample.

Materials:

  • A series of concentrations of the astringent solution.

  • Test solutions containing the masking agent and the astringent.

  • Control solution (water).

  • Cotton swabs or applicators.

Procedure:

  • Panelist Preparation: Panelists should rinse their mouths thoroughly with water before each test.

  • Sample Application:

    • Apply the control solution (water) to one-half of the panelist's tongue (e.g., the left side) using a cotton swab.

    • Simultaneously, apply the test solution (containing the astringent and masking agent) to the other half of the tongue (e.g., the right side).[4]

  • Evaluation: Ask the panelist to identify which side of their tongue perceives the astringent sensation.[4]

  • Threshold Determination: The lowest concentration at which a statistically significant number of panelists can correctly identify the side with the astringent agent is determined as the perceived astringency threshold.

  • Comparison: Compare the astringency threshold of the solution with the masking agent to a solution containing only the astringent to quantify the masking effect.

Visualizations

Astringency Signaling Pathway

The following diagram illustrates the proposed mechanisms involved in the perception of astringency.

G Proposed Astringency Signaling Pathway cluster_oral_cavity Oral Cavity cluster_receptors Sensory Perception Astringent Astringent Compound (e.g., Tannin) Interaction Interaction & Precipitation Astringent->Interaction SalivaryProteins Salivary Proteins (e.g., Proline-Rich Proteins) SalivaryProteins->Interaction Lubrication Decreased Saliva Lubricity Interaction->Lubrication Friction Increased Friction Lubrication->Friction Mechanoreceptors Mechanoreceptors Friction->Mechanoreceptors TrigeminalNerve Trigeminal Nerve Activation Mechanoreceptors->TrigeminalNerve Brain Brain: Astringency Perception TrigeminalNerve->Brain

Caption: Proposed mechanism of astringency perception.[8][9][10]

Experimental Workflow for Sensory Evaluation

This diagram outlines a typical workflow for conducting a sensory evaluation of astringency masking.

G Sensory Evaluation Workflow for Astringency Masking cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis PanelistSelection Panelist Selection & Training SamplePresentation Sample Presentation (Blinded & Randomized) PanelistSelection->SamplePresentation SamplePrep Sample Preparation (Control, Test, References) SamplePrep->SamplePresentation SensoryTest Sensory Test (e.g., Time-Intensity, Half-Tongue) SamplePresentation->SensoryTest DataCollection Data Collection SensoryTest->DataCollection DataAnalysis Statistical Analysis (e.g., ANOVA, t-test) DataCollection->DataAnalysis Results Results Interpretation & Reporting DataAnalysis->Results

References

Safety Operating Guide

Proper Disposal of Maltol Isobutyrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of maltol isobutyrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound may cause an allergic skin reaction.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] Always handle the chemical and its waste in accordance with local, regional, national, and international regulations.[2][5]

Small Spills and Residual Quantities

For minor spills or cleaning of residual amounts of this compound:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Wear Appropriate PPE: Don the required gloves, eye protection, and lab coat.

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled chemical.[2]

  • Collect the Waste: Carefully collect the absorbed material and any contaminated solids (e.g., paper towels) and place them into a suitable, labeled, and closed container for chemical waste.[1][4]

  • Clean the Area: Thoroughly clean the spill area to remove any residual contamination.[2]

  • Dispose of Waste: The sealed container with the absorbed material should be disposed of as chemical waste through a licensed disposal company.

Unused or Surplus this compound

For larger quantities of unused or surplus this compound:

  • Do Not Dispose Down the Drain: Prevent the product from entering drains or waterways.[4]

  • Containerize for Disposal: Keep the chemical in its original or a compatible, well-labeled, and securely sealed container.

  • Arrange for Professional Disposal: Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal of the surplus material.

Contaminated Packaging

Empty containers that have held this compound may retain product residue. These should be treated as hazardous waste and disposed of accordingly.[2]

  • Do Not Rinse into Drains: Avoid rinsing the container and discharging the rinsate into the sewer system.

  • Seal the Container: Securely close the empty container.

  • Dispose as Unused Product: Dispose of the contaminated packaging in the same manner as the unused product, through a licensed waste handling site.[4]

Emergency Contact Information

In case of accidental exposure or a large, unmanageable spill, contact the appropriate emergency services.

Emergency ContactPhone Number (USA)
INFOTRAC 1-800-535-5053
CHEMTREC 1-800-424-9300

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste spill Is it a spill? start->spill contaminated_packaging Contaminated Packaging start->contaminated_packaging small_spill Small Spill spill->small_spill Yes large_spill Large Spill / Surplus spill->large_spill No absorb Absorb with inert material (e.g., sand, vermiculite) small_spill->absorb disposal_company Contact licensed disposal company large_spill->disposal_company collect Collect in a labeled, sealed container absorb->collect collect->disposal_company treat_as_unused Treat as unused product and dispose via licensed company contaminated_packaging->treat_as_unused treat_as_unused->disposal_company

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Maltol isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Maltol Isobutyrate

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer and may cause an allergic reaction upon contact[1][2][3][4][5]. It may also be harmful if swallowed and can cause temporary eye irritation[2]. The following personal protective equipment is mandatory to minimize exposure and ensure safe handling.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[6]To prevent skin contact and potential allergic reactions[1][2][3][4].
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[1][2][3]To protect eyes from direct contact and splashes, which can cause irritation[2].
Skin and Body Protection Standard laboratory coat. An impervious apron is recommended for larger quantities.[2][6]To protect skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse[1][2][5].
Respiratory Protection Not generally required in well-ventilated areas.[6] If ventilation is inadequate or aerosols may be generated, use a NIOSH (US) or EN 14387 (EU) approved respirator with appropriate cartridges[3][6].To prevent inhalation of vapors or mists[1][4].
Key Safety and Physical Data

A summary of important quantitative data for this compound is provided below for quick reference.

Parameter Value Source
Acute Oral Toxicity (LD50, Rat) 2500 mg/kg[2][3]
Flash Point > 93.3°C (> 200°F)[2]
Density 1.149 g/mL at 25°C
CAS Number 65416-14-0[1][2]

Operational and Disposal Plans

Follow these step-by-step procedures for handling and disposing of this compound to ensure a safe and compliant workflow.

Step 1: Pre-Handling Preparations
  • Verify Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Ensure an appropriate spill kit with absorbent materials (e.g., vermiculite, dry sand) is readily accessible[2].

  • Locate Safety Equipment: Identify the locations of the nearest safety shower and eyewash station.

Step 2: Chemical Handling Protocol
  • Grounding: When transferring the material, ensure containers are properly grounded and bonded to prevent static discharge[7].

  • Dispensing: Open containers slowly to release any potential pressure. Avoid splashing and the formation of mists or aerosols[3].

  • Avoid Contact: Perform all manipulations carefully to avoid contact with skin, eyes, and clothing[1].

  • Container Sealing: After use, securely close the container and store it in a cool, well-ventilated place away from incompatible materials like strong oxidizing agents[2][6].

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with a suitable cleaning agent.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container[6].

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][6].

  • Clothing: Remove any contaminated clothing immediately and wash it before wearing it again[1][2][5].

Step 4: Spill and Emergency Response
  • Small Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal[2].

  • Large Spills: For larger spills, evacuate the area. Stop the leak if it is safe to do so. Dike the spill to prevent it from entering drains[2].

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention[1][2][5].

  • Eye Contact: If the chemical enters the eyes, flush immediately with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1][5].

Step 5: Disposal Plan
  • Waste Collection: Collect surplus this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed hazardous waste container[6].

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed disposal company. Do not dispose of it in standard laboratory trash or down the drain[6].

  • Container Disposal: Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product[6].

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Post-Handling cluster_disposal 3. Disposal cluster_emergency Emergency Path prep_start Start verify_vent Verify Ventilation prep_start->verify_vent don_ppe Don PPE verify_vent->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit locate_safety Locate Safety Equipment prep_spill_kit->locate_safety dispense Dispense Chemical locate_safety->dispense decontaminate Decontaminate Area dispense->decontaminate spill_event Spill Occurs dispense->spill_event remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Waste wash_hands->collect_waste seal_container Seal & Label Container collect_waste->seal_container licensed_disposal Licensed Disposal seal_container->licensed_disposal contain_spill Contain Spill spill_event->contain_spill report Report Incident contain_spill->report report->licensed_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Maltol isobutyrate
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。